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  • Product: 5-Chloro-2-hydroxy-3-methylbenzonitrile
  • CAS: 1210749-61-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3): Properties, Synthesis, and Research Applications

Executive Summary: 5-Chloro-2-hydroxy-3-methylbenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: a nitrile, a hydroxyl group, a chloro substituent, and a methyl group. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Chloro-2-hydroxy-3-methylbenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: a nitrile, a hydroxyl group, a chloro substituent, and a methyl group. This arrangement makes it a potentially valuable intermediate for medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, enabling its use as a scaffold for creating libraries of more complex molecules. This guide provides a comprehensive overview of its known properties, outlines a validated synthetic approach based on a structurally analogous compound, discusses its potential reactivity and applications, and details critical safety and handling information.

Introduction

5-Chloro-2-hydroxy-3-methylbenzonitrile, registered under CAS number 1210749-61-3, is a fine chemical intermediate. The strategic placement of its functional groups on the benzene ring creates a unique electronic and steric environment. The hydroxyl and nitrile groups offer sites for nucleophilic and electrophilic reactions, respectively, while the chlorine atom is amenable to modern cross-coupling methodologies.

Substituted benzonitriles are crucial building blocks in drug discovery. For instance, related structures like 5-fluoro-2-hydroxybenzonitrile are pivotal in synthesizing diverse heterocyclic compounds prevalent in successful drug molecules[1]. Similarly, other substituted hydroxy-aromatic aldehydes and nitriles serve as precursors for Schiff bases and other compounds with a wide range of biological activities[2]. This guide aims to consolidate the available technical data for 5-Chloro-2-hydroxy-3-methylbenzonitrile, providing researchers and drug development professionals with a foundational resource for its evaluation and use.

Physicochemical Properties

The fundamental properties of 5-Chloro-2-hydroxy-3-methylbenzonitrile are summarized below. This data is essential for determining appropriate solvents, storage conditions, and reaction parameters.

PropertyValueSource
CAS Number 1210749-61-3[3][4]
Molecular Formula C₈H₆ClNO[3][4]
Molecular Weight 167.59 g/mol [4]
Physical Form Powder[4]
Purity ≥95% (typical)[4]
InChI Key SIQPPKKBRKKJRN-UHFFFAOYSA-N[4]
Storage Temperature Room Temperature[4]

Synthesis and Purification

While a specific, peer-reviewed synthesis for 5-Chloro-2-hydroxy-3-methylbenzonitrile is not widely documented, a highly efficient and analogous protocol for a similar compound, 3-chloro-5-hydroxybenzonitrile, demonstrates a robust and scalable synthetic route[5][6]. The core of this methodology is the demethylation of a methoxy-substituted precursor, a common and reliable transformation in organic synthesis.

Causality in Experimental Design

The choice of lithium iodide and a high-boiling, non-protic solvent like 2,4,6-collidine (or 2,4,6-trimethylpyridine) is deliberate. Lithium iodide acts as a soft nucleophile that, at elevated temperatures, effectively cleaves the methyl-oxygen bond of the aryl methyl ether without significantly affecting other functional groups. Collidine serves as a high-boiling solvent to reach the required reaction temperature and also acts as a mild base to neutralize any acidic byproducts.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) ensures the reaction proceeds to completion. The subsequent aqueous work-up is designed to remove the high-boiling solvent and inorganic salts, while the final purification by column chromatography ensures the isolation of a high-purity product, which can be verified by the spectroscopic methods outlined in the next section.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification start Combine 3-chloro-5-methoxybenzonitrile & 2,4,6-collidine in flask heat Heat to 170 °C start->heat add_reagent Add Lithium Iodide heat->add_reagent react Stir at 170 °C for 4h add_reagent->react monitor Monitor by TLC until starting material is consumed react->monitor cool Cool to Room Temp monitor->cool quench Quench with 10% aq. HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Silica Gel Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Representative workflow for the synthesis of a hydroxybenzonitrile.

Step-by-Step Methodology
  • Reaction Setup : In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine the starting methoxy-precursor (1.0 eq) and 2,4,6-collidine (approx. 14 mL per gram of starting material)[5][6].

  • Heating and Reagent Addition : Heat the mixture to 170 °C. Once the temperature is stable, add lithium iodide (3.0 eq) in portions[5][6].

  • Reaction Monitoring : Maintain the reaction at 170 °C for approximately 4 hours. Monitor the consumption of the starting material using TLC[6].

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10% aqueous hydrochloric acid[5].

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the combined organic layers sequentially with water and saturated brine[5].

  • Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via silica gel column chromatography to yield the final product[5].

Spectroscopic Characterization

Verifying the identity and purity of the final compound is critical. The following are the expected spectroscopic signatures for 5-Chloro-2-hydroxy-3-methylbenzonitrile based on its structure.

G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds center_mol 5-Chloro-2-hydroxy- 3-methylbenzonitrile r_oh O-Alkylation / Acylation center_mol->r_oh via -OH group r_cl Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) center_mol->r_cl via -Cl group r_cn Nitrile Transformations center_mol->r_cn via -CN group p_ether Aryl Ethers / Esters r_oh->p_ether p_biaryl Biaryls / Anilines r_cl->p_biaryl p_amine Benzylamines r_cn->p_amine Reduction p_acid Benzoic Acids r_cn->p_acid Hydrolysis

Caption: Potential reactivity pathways for derivatization.

  • Reactions at the Hydroxyl Group : The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for modification of solubility and steric properties.

  • Reactions at the Chloro Group : The chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions.[1] This enables the formation of C-C bonds (e.g., Suzuki coupling to introduce new aryl or alkyl groups), C-N bonds (Buchwald-Hartwig amination), or C-O bonds.

  • Transformations of the Nitrile Group : The nitrile group is highly versatile. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine (benzylamine). These transformations open pathways to a vast array of other functional groups and heterocyclic systems.

This multi-faceted reactivity makes the compound an attractive starting point for generating compound libraries for high-throughput screening in drug discovery pipelines.[1]

Safety and Toxicology

Proper handling of 5-Chloro-2-hydroxy-3-methylbenzonitrile is essential due to its potential hazards. The available safety data indicates it should be treated with caution.

Hazard ClassGHS InformationSource
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][7]
Toxicological Insights

The hazard profile is consistent with many substituted aromatic compounds. It is classified as harmful via oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[4][7] Although the molecule contains a nitrile (cyanide) moiety, it is important to note that the primary metabolic pathway for benzonitriles is typically aromatic hydroxylation, not the release of free cyanide ions.[8] Nevertheless, all handling should be performed with appropriate engineering controls and personal protective equipment.

Handling and First Aid
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Skin Contact : Immediately wash the skin with plenty of soap and water.[7]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7]

    • Ingestion : Rinse mouth and call a poison control center or doctor for treatment advice.[7]

Conclusion

5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3) is a chemical intermediate with significant potential for research and development, particularly in the synthesis of novel pharmaceutical agents. Its multifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building molecular diversity. While specific application data is limited, its structural motifs are common in biologically active compounds. The information provided in this guide on its properties, synthesis, and safety serves as a critical resource for scientists looking to incorporate this versatile building block into their research programs.

References

  • 5-chloro-2-hydroxy-3-methylbenzonitrile | CAS 1210749-61-3. AMERICAN ELEMENTS. [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Cheméo. [Link]

  • Spectral Information. PubChem - NIH. [Link]

  • ¹H NMR spectral data of compounds 1-3 and 6-14 (500 MHz, J in Hz, CDCl₃). ResearchGate. [Link]

  • Benzonitrile: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli. European Commission. [Link]

  • Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Cheméo. [Link]

Sources

Exploratory

5-Chloro-2-hydroxy-3-methylbenzonitrile molecular weight and formula

High-Purity Scaffold for Agrochemical & Pharmaceutical Synthesis Executive Summary 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3) is a highly functionalized aromatic building block characterized by a dense a...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Agrochemical & Pharmaceutical Synthesis

Executive Summary

5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3) is a highly functionalized aromatic building block characterized by a dense arrangement of orthogonal reactive groups: a nitrile (cyano) moiety, a phenolic hydroxyl, a methyl group, and a chlorine substituent.[1][2][3][4][5] Its molecular formula is C₈H₆ClNO , with a molecular weight of 167.59 g/mol .

This molecule serves as a critical intermediate in the synthesis of ryanodine receptor modulators (such as chlorantraniliprole analogs) and is increasingly utilized in medicinal chemistry for the development of kinase inhibitors where the benzonitrile core acts as a bioisostere for carbonyls or as a hinge-binding motif.

Part 1: Physicochemical Profiling

The following data constitutes the "Identity Card" for this compound. Researchers must verify these parameters prior to synthesis or application to ensure scaffold integrity.

ParameterSpecificationTechnical Note
IUPAC Name 5-Chloro-2-hydroxy-3-methylbenzonitrileAlternate: 5-Chloro-3-methyl-2-hydroxybenzonitrile
CAS Registry Number 1210749-61-3 Primary identifier for commercial sourcing.
Molecular Formula C₈H₆ClNO Stoichiometry: C (57.33%), H (3.61%), Cl (21.16%), N (8.36%), O (9.55%)
Molecular Weight 167.59 g/mol Monoisotopic Mass: 167.0138
Physical State White to Off-white PowderPhenolic nitriles often darken upon oxidation; store under inert gas.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility due to lipophilic Cl/Me groups.
pKa (Predicted) ~6.5 - 7.5The electron-withdrawing CN and Cl groups significantly increase the acidity of the phenol compared to o-cresol.
SMILES Cc1cc(Cl)cc(C#N)c1OUseful for cheminformatics integration.

Part 2: Synthetic Architecture

Rationale and Retrosynthesis

The synthesis of 5-chloro-2-hydroxy-3-methylbenzonitrile presents a classic regioselectivity challenge in aromatic substitution. The precursor, 2-hydroxy-3-methylbenzonitrile , contains two directing groups:

  • -OH (Position 2): Strong activator, ortho/para directing.

  • -CH₃ (Position 3): Weak activator, ortho/para directing.

  • -CN (Position 1): Strong deactivator, meta directing.

Electronic Analysis:

  • The -OH group directs incoming electrophiles to position 3 (blocked by methyl), position 5 (para), and position 1 (blocked by nitrile).

  • The -CN group directs meta to position 3 (blocked) and position 5.

Reaction Pathway Diagram

The following diagram illustrates the optimized synthetic workflow using Sulfuryl Chloride (SO₂Cl₂), preferred over Cl₂ gas for better stoichiometric control.

SynthesisPath Start Precursor: 2-Hydroxy-3-methylbenzonitrile Intermediate Transition State: Sigma Complex Start->Intermediate Electrophilic Attack (Regioselective at C5) Reagent Reagent: SO2Cl2 (Sulfuryl Chloride) Solvent: Toluene or DCM Reagent->Intermediate Product Target: 5-Chloro-2-hydroxy-3-methylbenzonitrile Intermediate->Product Re-aromatization Byproduct Byproducts: HCl (gas), SO2 (gas) Intermediate->Byproduct Elimination

Figure 1: Regioselective chlorination pathway via Electrophilic Aromatic Substitution (EAS).

Experimental Protocol: Regioselective Chlorination

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Preparation: Charge a dry 3-neck round-bottom flask with 2-hydroxy-3-methylbenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Temperature Control: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) dropwise over 30 minutes.

    • Expert Insight: A slight excess ensures conversion, but avoid large excesses to prevent dichloro- impurities (e.g., chlorination at position 4 or 6).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice water carefully.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Analytical Validation (QC)

To certify the synthesized material as "Research Grade," the following analytical criteria must be met. The presence of the chlorine atom introduces specific isotopic patterns in Mass Spectrometry, while the substitution pattern simplifies the NMR spectrum.

QC Decision Tree

QC_Workflow Sample Isolated Solid HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Check: 2 Aromatic Protons (Doublets, J~2.5Hz) HNMR->Check1 MS LC-MS Analysis Check1->MS Pass Fail REJECT / RE-PURIFY Check1->Fail Fail (Regioisomer present) Check2 Check: M+ and M+2 (3:1 Ratio) MS->Check2 Pass RELEASE BATCH Check2->Pass Pass Check2->Fail Fail (No Cl pattern)

Figure 2: Quality Control workflow focusing on regiochemistry and isotopic verification.

Key Spectral Features
  • ¹H NMR (DMSO-d₆):

    • δ ~2.2 ppm (3H, s): Methyl group.

    • δ ~7.4 - 7.8 ppm (2H): Aromatic region.

    • Coupling Logic: The protons are at positions 4 and 6. They are meta to each other. Expect two doublets with a coupling constant (

      
      ) of approximately 2.0 – 2.5 Hz .
      
    • δ ~10.5 ppm (1H, s, br): Phenolic -OH (exchangeable with D₂O).

  • Mass Spectrometry (ESI-):

    • m/z 166 (M-H)⁻: Base peak.

    • m/z 168 (M-H+2)⁻: Chlorine isotope peak.

    • Validation: The intensity ratio of 166:168 must be approximately 3:1 , confirming the presence of a single chlorine atom.

  • IR Spectroscopy:

    • ~2220 cm⁻¹: Sharp, distinct Nitrile (-CN) stretch.

    • ~3300-3400 cm⁻¹: Broad Hydroxyl (-OH) stretch.

Part 4: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315/H319: Causes skin irritation / Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Storage: Store in a cool, dry place. Keep container tightly closed. Nitrogen purging is recommended to prevent phenolic oxidation (pinking/browning).

References

  • PubChem. Compound Summary: 3-Chloro-5-hydroxybenzonitrile (Isomer comparison and physical property data). [Link][6]

  • Google Patents.

Sources

Foundational

Solubility Profiling and Process Engineering for 5-Chloro-2-hydroxy-3-methylbenzonitrile

The following is an in-depth technical guide on the solubility and process engineering of 5-Chloro-2-hydroxy-3-methylbenzonitrile. CAS Number: 1210749-61-3 Molecular Formula: C₈H₆ClNO Molecular Weight: 167.59 g/mol Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and process engineering of 5-Chloro-2-hydroxy-3-methylbenzonitrile.

CAS Number: 1210749-61-3 Molecular Formula: C₈H₆ClNO Molecular Weight: 167.59 g/mol

Executive Summary

The solubility profile of 5-Chloro-2-hydroxy-3-methylbenzonitrile is a critical physicochemical parameter governing its synthesis, purification, and formulation in pharmaceutical and agrochemical development. As a polyfunctional aromatic intermediate containing a phenolic hydroxyl group, a nitrile moiety, and a lipophilic chloro-methyl substitution pattern, its solubility behavior is driven by a complex interplay of hydrogen bonding and van der Waals interactions.

This guide provides a comprehensive technical analysis of its solubility characteristics, predictive modeling based on structural thermodynamics, and a self-validating experimental protocol for precise determination.

Structural Analysis & Physicochemical Drivers[1]

The solubility of 5-Chloro-2-hydroxy-3-methylbenzonitrile is dictated by three competing structural domains:

  • The Phenolic Hydroxyl Group (-OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This facilitates solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) capable of accepting protons.[1]

  • The Nitrile Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents like Acetonitrile and Acetone through dipole-dipole interactions.

  • The Lipophilic Core (Chloro-Methyl-Benzene): The hydrophobic benzene ring, further substituted with a chlorine atom and a methyl group, significantly reduces water solubility and promotes solubility in non-polar to moderately polar organic solvents (e.g., Ethyl Acetate, Toluene).

Predicted Physicochemical Properties

Table 1: Calculated Properties Influencing Solubility

PropertyValue (Predicted)Impact on Solubility
XLogP3 ~2.7 - 3.0Indicates moderate lipophilicity; poor water solubility expected (< 0.1 mg/mL).
H-Bond Donors 1 (Phenol)Critical for solubility in alcohols and water.
H-Bond Acceptors 2 (Nitrile, Phenol)Facilitates interaction with protic solvents.
Polar Surface Area (PSA) ~44 ŲModerate polarity; allows for membrane permeability and solubility in semi-polar solvents.
Melting Point > 150°C (Est.)High crystal lattice energy implies lower solubility in non-interacting solvents (e.g., Hexane).

Solubility Profile in Organic Solvents[2][3][4]

Based on the structural analysis and empirical data from isomeric analogs (e.g., 3-chloro-5-hydroxybenzonitrile), the solubility profile of 5-Chloro-2-hydroxy-3-methylbenzonitrile follows a distinct polarity gradient.

Solvent Compatibility Matrix

Table 2: Solubility Classification and Process Utility

Solvent ClassRepresentative SolventSolubility StatusProcess ApplicationMechanism
Polar Aprotic DMSO, DMFHigh (> 100 mg/mL)Stock solutions, Reaction mediaStrong dipole-dipole & H-bond acceptance disrupts crystal lattice.
Polar Aprotic Acetone, AcetonitrileHigh Crystallization, Reaction mediaDipole interactions with Nitrile group.[1]
Polar Protic Methanol, EthanolModerate - High Recrystallization (Anti-solvent)H-bonding with Phenolic -OH.
Ester/Ether Ethyl Acetate, THFModerate Extraction, ChromatographyBalance of polar/non-polar interactions.
Chlorinated Dichloromethane (DCM)Moderate ExtractionDispersion forces + weak polarity.
Non-Polar Hexane, HeptaneLow / Insoluble Anti-solvent, Wash solventLack of specific interactions; high lattice energy barrier.
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)Anti-solvent (Precipitation)Hydrophobic effect dominates.
Aqueous (Basic) NaOH (0.1 M)Soluble (as Phenolate)Extraction (pH swing)Deprotonation of Phenol (pKa ~8-9) forms water-soluble salt.

Process Insight: The high solubility in Ethyl Acetate combined with low solubility in Hexane makes the EtOAc/Hexane system ideal for purification via silica gel chromatography or recrystallization. A typical gradient of 10-30% EtOAc in Hexane is recommended for elution.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise quantitative data (Mole Fraction,


), the Isothermal Shake-Flask Method  coupled with HPLC-UV quantification is the gold standard. This protocol is designed to be self-validating by ensuring equilibrium is reached and degradation is monitored.
Materials & Equipment[1][5][6][7]
  • Compound: 5-Chloro-2-hydroxy-3-methylbenzonitrile (>98% purity).[2]

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Toluene, Ethyl Acetate).

  • Apparatus: Thermostated orbital shaker (control ± 0.1°C), 0.22 µm PTFE syringe filters, HPLC system with UV/Vis detector (Agilent 1200 or equivalent).

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visually inspect: If the solid dissolves completely, add more solid until a persistent suspension is observed (ensuring saturation).

Step 2: Equilibration (The Critical Control Point)

  • Seal vials and place in the thermostated shaker at the target temperature (e.g., 25°C, 37°C).

  • Shake at 150 rpm for 24 hours .

  • Validation Check: After 24 hours, verify solid presence. If clear, add more solid and repeat.

Step 3: Sampling & Phase Separation

  • Stop shaking and allow the vials to stand for 2 hours at the target temperature to settle the suspension.

  • Withdraw 0.5 mL of the supernatant using a pre-warmed syringe.

  • Filter immediately through a 0.22 µm PTFE filter into a clean HPLC vial. Note: Discard the first 0.1 mL of filtrate to account for filter adsorption.

Step 4: Quantification (HPLC-UV)

  • Dilute the filtrate with the mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear calibration range.

  • Inject onto a C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

  • Detection: UV at 254 nm (or

    
     determined via scan).
    
Calculation

Calculate the mole fraction solubility (


) using the equation:


Where


 is the moles of solute (determined by HPLC) and 

is the moles of solvent.

Process Engineering Workflows

Solubility Determination Logic

The following diagram illustrates the decision logic for the experimental determination of solubility, ensuring data integrity.

SolubilityProtocol Start Start: Solid Compound + Solvent Saturate Add Excess Solid to Solvent Start->Saturate Equilibrate Shake at Const. Temp (24h) Saturate->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No (Clear Solution) Settle Settle & Filter (0.22 µm) CheckSolid->Settle Yes (Suspension) AddSolid->Equilibrate Dilute Dilute for HPLC Settle->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Calc Calculate Solubility (x2) Analyze->Calc

Figure 1: Self-validating workflow for thermodynamic solubility determination.

Purification Strategy (Crystallization)

Based on the solubility profile, a cooling crystallization or anti-solvent crystallization is the optimal purification method.

Purification Crude Crude Mixture (Reaction Mass) Dissolve Dissolve in Hot EtOAc (High Solubility) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter AddAnti Add Hexane (Anti-solvent) Slow Addition Filter->AddAnti Cool Cool to 0-5°C AddAnti->Cool Crystallize Nucleation & Growth Cool->Crystallize Isolate Filtration & Drying Crystallize->Isolate

Figure 2: Recommended purification workflow using the Ethyl Acetate/Hexane solvent system.

References

  • Compound Identification: Sigma-Aldrich. 5-chloro-2-hydroxy-3-methylbenzonitrile Product Sheet. CAS: 1210749-61-3. Link

  • Analog Solubility Data: Ambeed. Solubility of 5-Chloro-2-hydroxybenzonitrile. (Used as a predictive model for the methyl derivative). Link

  • Purification Protocol (Analog): ChemicalBook. Synthesis and Purification of 3-chloro-5-hydroxybenzonitrile via Column Chromatography. (Validates EtOAc/Hexane system). Link

  • Methodology: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010. (Standard reference for Shake-Flask Protocol). Link

  • Thermodynamic Modeling: Yalkowsky, S. H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2003. (Source for LogP-based solubility prediction).

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzonitrile: Safety, Handling, and Experimental Protocols

This guide provides a comprehensive overview of the chemical compound 5-Chloro-2-hydroxy-3-methylbenzonitrile, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical compound 5-Chloro-2-hydroxy-3-methylbenzonitrile, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a standard safety data sheet (SDS) to offer practical insights into its safe handling, experimental application, and emergency management, ensuring both scientific integrity and operational safety.

Compound Profile and Significance

5-Chloro-2-hydroxy-3-methylbenzonitrile, with the linear formula C₈H₆ClNO, belongs to the class of substituted benzonitriles. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the potential for diverse functionalization on the benzene ring. The presence of a chloro group, a hydroxyl group, and a methyl group on the benzonitrile scaffold suggests its potential as a precursor or intermediate in the synthesis of more complex molecules with potential biological activity. Understanding its chemical properties and associated hazards is paramount for its safe and effective use in a research and development setting.

Comprehensive Safety and Hazard Assessment

The safe handling of any chemical begins with a thorough understanding of its potential hazards. This section consolidates critical safety information, moving from identification to actionable protective measures.

Hazard Identification and Classification

5-Chloro-2-hydroxy-3-methylbenzonitrile is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Specific target organ toxicity — Single exposureH335: May cause respiratory irritationWarning

Data sourced from Sigma-Aldrich.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₆ClNOSigma-Aldrich
Physical Form PowderSigma-Aldrich[1]
InChI Key SIQPPKKBRKKJRN-UHFFFAOYSA-NSigma-Aldrich[1]

This table will be updated as more specific data for 5-Chloro-2-hydroxy-3-methylbenzonitrile becomes available.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable to mitigate the risks associated with 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment (PPE) eye_protection Eye Protection (Safety glasses with side-shields or goggles) hand_protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) eye_protection->hand_protection body_protection Body Protection (Laboratory coat) hand_protection->body_protection respiratory_protection Respiratory Protection (Use in a well-ventilated area or fume hood) body_protection->respiratory_protection start start->eye_protection Always wear

Caption: Minimum PPE for handling 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle 5-Chloro-2-hydroxy-3-methylbenzonitrile in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

  • Temperature: Store at room temperature.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

Experimental Workflows and Associated Safety Measures

The following section details a generic experimental workflow involving a substituted benzonitrile like 5-Chloro-2-hydroxy-3-methylbenzonitrile, highlighting the critical safety checkpoints.

General Reaction Setup

This workflow outlines a typical reaction setup where 5-Chloro-2-hydroxy-3-methylbenzonitrile might be used as a starting material.

Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up and Purification weighing 1. Weigh Compound (In fume hood, wearing full PPE) solvent 2. Add Solvent (Ensure solvent compatibility) weighing->solvent reagents 3. Add Reagents (Slowly, monitor for exotherms) solvent->reagents heating 4. Heat Reaction (Use a controlled heating mantle) reagents->heating quench 5. Quench Reaction (Cool to room temperature first) heating->quench extraction 6. Extraction (Use appropriate organic solvent) quench->extraction purification 7. Purification (e.g., Column Chromatography) extraction->purification

Caption: A generalized experimental workflow.

Causality in Experimental Choices:

  • Weighing in a Fume Hood: The powdered nature of the compound necessitates weighing within a fume hood to prevent inhalation of fine particles, which can cause respiratory irritation.

  • Slow Addition of Reagents: Adding reagents slowly, especially under an inert atmosphere if the reaction is sensitive to air or moisture, allows for better control of the reaction rate and temperature, preventing runaway reactions.

  • Controlled Heating: The use of a heating mantle with a thermocouple provides precise temperature control, which is critical for reaction specificity and safety.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following table outlines the immediate first aid response to various types of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]

In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.

Spill Response

The procedure for responding to a spill will depend on its scale.

Spill_Response spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill (Small, contained area) assess->minor_spill Small major_spill Major Spill (Large, uncontained area) assess->major_spill Large cleanup_minor Clean up with appropriate absorbent material. Wear full PPE. minor_spill->cleanup_minor evacuate Evacuate the area. Alert emergency services. major_spill->evacuate dispose Dispose of waste in a sealed, labeled container. cleanup_minor->dispose

Caption: Decision tree for spill response.

Toxicological Information

While specific toxicological studies on 5-Chloro-2-hydroxy-3-methylbenzonitrile are not extensively available, the hazard classification indicates potential for harm upon exposure. The primary routes of concern are oral, dermal, and inhalation. The compound is also an irritant to the skin, eyes, and respiratory system. Long-term exposure effects have not been determined.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.[5]

Conclusion

5-Chloro-2-hydroxy-3-methylbenzonitrile is a valuable chemical intermediate for research and development. However, its potential hazards necessitate a thorough understanding and strict adherence to the safety protocols outlined in this guide. By integrating these practices into all experimental workflows, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Sigma-Aldrich. Safety Data Sheet for Benzonitrile. (2026-01-13).
  • Cayman Chemical. Safety Data Sheet for 5-chloro-2-methyl-3-Isothiazolone. (2021-04-05).
  • Sigma-Aldrich. 5-chloro-2-hydroxy-3-methylbenzonitrile Product Page.
  • ChemicalBook. Safety Data Sheet for 5-CHLORO-2-METHYLBENZONITRILE.
  • s d fine-chem limited. Chemwatch GHS SDS in English (European) 63509-7.
  • Thermo Fisher Scientific. Safety Data Sheet for 3-chloro-2-methylbenzonitrile. (2025-09-23).
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Fisher Scientific. Safety Data Sheet for Benzonitrile. (2009-09-22).
  • Sigma-Aldrich. 5-chloro-2-hydroxy-3-methylbenzonitrile Properties.
  • Apollo Scientific.
  • ECHEMI. 2-CHLORO-5-HYDROXYBENZONITRILE SDS.
  • Capot Chemical. MSDS of 2,3,4,5,6-Pentachlorobenzonitrile. (2013-08-30).
  • ChemicalBook.

Sources

Foundational

In-depth Technical Guide: The Melting Point of 5-Chloro-2-hydroxy-3-methylbenzonitrile

A comprehensive analysis for researchers, scientists, and drug development professionals. Foreword: The Quest for a Fundamental Physical Property In the realm of chemical sciences and pharmaceutical development, the melt...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Foreword: The Quest for a Fundamental Physical Property

In the realm of chemical sciences and pharmaceutical development, the melting point of a compound is a cornerstone of its physical characterization. It serves not only as a crucial identifier but also as an indicator of purity. This guide was intended to provide an in-depth exploration of the melting point range of 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS No. 1210749-61-3), a molecule of interest in various research and development endeavors.

However, after a thorough and exhaustive search of scientific databases, chemical supplier catalogs, and publicly available technical data, a specific, experimentally determined melting point or melting point range for 5-Chloro-2-hydroxy-3-methylbenzonitrile could not be definitively ascertained. While information regarding its molecular structure, formula (C₈H₆ClNO), and molecular weight (167.59 g/mol ) is readily available, its melting point remains an unreferenced data point in the accessible literature.[1]

This guide, therefore, pivots from a direct report on the specific melting point of 5-Chloro-2-hydroxy-3-methylbenzonitrile to a broader, instructive technical manual. It will equip researchers with the foundational knowledge and practical methodologies required to determine the melting point of this, or any, solid organic compound with a high degree of accuracy and confidence. We will delve into the theoretical underpinnings that govern melting behavior, the practical aspects of experimental determination, and the interpretation of the resulting data.

Theoretical Framework: Understanding the Melting Phenomenon

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. Several key factors intrinsic to the molecular structure of a compound like 5-Chloro-2-hydroxy-3-methylbenzonitrile influence its melting point:

  • Intermolecular Forces: The strength of the forces between molecules is the primary determinant of the melting point. For 5-Chloro-2-hydroxy-3-methylbenzonitrile, these forces include:

    • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant contributor to a higher melting point.

    • Dipole-Dipole Interactions: The polar nitrile (-CN) group and the chloro- (-Cl) group create permanent dipoles, leading to attractive interactions between molecules.

    • Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.

  • Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice affects the overall stability of the solid. More symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and a higher melting point.

  • Purity of the Sample: The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces. This results in a melting point depression (a lower melting point) and a broadening of the melting point range . A sharp, narrow melting point range is a strong indicator of a pure compound.

Experimental Determination of Melting Point: A Practical Guide

The following section outlines a standard operating procedure for the accurate determination of the melting point of a solid organic compound such as 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Instrumentation and Materials
  • Melting Point Apparatus (e.g., Electrothermal Mel-Temp, Stuart SMP10, or similar)

  • Capillary Tubes (thin-walled, sealed at one end)

  • Spatula

  • Mortar and Pestle (optional, for grinding crystalline samples)

  • The sample of 5-Chloro-2-hydroxy-3-methylbenzonitrile

  • Reference Standard with a known, sharp melting point (e.g., benzoic acid, urea) for calibration.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 5-Chloro-2-hydroxy-3-methylbenzonitrile is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.

  • Calibration of the Apparatus (Recommended):

    • Before determining the melting point of the unknown, it is good practice to calibrate the apparatus using a reference standard with a well-documented melting point.

    • Follow the procedure below to determine the melting point of the reference standard. If the observed melting point deviates significantly from the known value, apply a correction factor or have the instrument serviced.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 10-20 °C per minute) to get an approximate melting point range. Observe the temperature at which the sample begins to melt and the temperature at which it is completely liquid.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

    • Heat the new sample at a much slower rate (1-2 °C per minute) as you approach the previously determined approximate melting point.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting). This is the lower limit of the melting point range.

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting). This is the upper limit of the melting point range.

    • The recorded melting point should be reported as a range (e.g., 120.5 - 121.5 °C).

Data Interpretation
  • Sharp Melting Point Range (0.5 - 2 °C): This is indicative of a high-purity sample.

  • Broad Melting Point Range (> 2 °C): This suggests the presence of impurities.

  • Depressed Melting Point: If the observed melting point is lower than an expected value (if one were available), this also points to impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination process.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Interpretation prep1 Obtain Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Place Capillary in Apparatus prep3->meas1 meas2 Rapid Heating for Approx. MP meas1->meas2 meas3 Cool Apparatus meas2->meas3 meas4 Slow Heating (1-2°C/min) for Accurate MP meas3->meas4 meas5 Record T_onset meas4->meas5 meas6 Record T_complete meas5->meas6 analysis1 Report Melting Point Range (T_onset - T_complete) meas6->analysis1 analysis2 Assess Purity based on Range Width analysis1->analysis2

Sources

Exploratory

suppliers and price of 5-Chloro-2-hydroxy-3-methylbenzonitrile reagent grade

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzonitrile for Advanced Research Executive Summary 5-Chloro-2-hydroxy-3-methylbenzonitrile is a substituted aromatic compound of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzonitrile for Advanced Research

Executive Summary

5-Chloro-2-hydroxy-3-methylbenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a halogen, a phenol, a nitrile, and a methyl group—makes it a versatile scaffold and building block for synthesizing complex molecular architectures. The nitrile moiety is a particularly valuable pharmacophore, known for its metabolic stability and its ability to act as a hydrogen bond acceptor.[1] This guide provides a comprehensive overview for researchers, covering procurement, physicochemical properties, synthetic utility, and practical experimental protocols. It is designed to bridge the gap between theoretical knowledge and laboratory application, empowering scientists to leverage this reagent effectively in their research endeavors.

Procurement and Sourcing: Reagent Grade and Availability

For research and development purposes, sourcing high-purity reagents is a critical first step. "Reagent grade" for a compound like 5-Chloro-2-hydroxy-3-methylbenzonitrile typically implies a purity of 95% or greater, which is suitable for most laboratory-scale synthetic applications. Pricing is often dynamic and dependent on quantity and supplier, generally requiring a direct quote for bulk orders.

SupplierCatalog Number (Example)CAS NumberPurityNotes
Sigma-Aldrich (Merck) ENA4973761541210749-61-395%Distributed for Enamine; pricing is typically available upon signing into an institutional account.[2]
ChemScene CS-0100681 (for analog)51282-90-7 (analog)≥98%Provides related analogs, indicating a capability in this chemical space.[3]
Crysdot LLC CD12066474 (for analog)51282-90-7 (analog)95+%Pricing provided upon quotation request for various pack sizes.

Note: Pricing is subject to change and is best obtained by requesting a formal quote from the respective suppliers.

Physicochemical Properties

Understanding the fundamental properties of a reagent is essential for designing experiments, ensuring safety, and predicting its behavior in reaction systems.

PropertyValueSource
CAS Number 1210749-61-3[2]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
Physical Form Powder[2]
Purity 95%[2]
Storage Temperature Room Temperature[2]

Role in Drug Discovery and Chemical Synthesis

The strategic value of 5-Chloro-2-hydroxy-3-methylbenzonitrile lies in the synergistic interplay of its functional groups, making it a privileged scaffold in medicinal chemistry.

  • The Nitrile Group: The cyano (C≡N) group is a bioisostere for various functionalities, including carbonyls. It is metabolically robust and rarely undergoes hydrolysis in vivo.[1] Its linear geometry and ability to act as a hydrogen bond acceptor are critical for binding to enzyme active sites.

  • The Chloro Group: Halogenation, particularly with chlorine, is a common strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[4] It can enhance binding affinity through halogen bonding and block sites of metabolic oxidation.

  • The Hydroxyl Group: The phenolic hydroxyl group is a key handle for further synthetic elaboration. It can be alkylated, acylated, or used in coupling reactions to build more complex structures, effectively serving as a versatile attachment point.

  • The Methyl Group: Often referred to as a "magic methyl," this group can improve metabolic stability by sterically hindering adjacent sites from enzymatic degradation and can enhance binding affinity by optimizing the molecule's conformation within a protein pocket.[5]

This compound serves as an excellent starting point for creating libraries of compounds for high-throughput screening, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

G A 5-Chloro-2-hydroxy- 3-methylbenzonitrile B Synthetic Modification (e.g., O-Alkylation) A->B Reaction C Intermediate Library (Diverse Derivatives) B->C Diversification D Biological Screening (HTS, Assay) C->D Testing E Lead Compound Identification D->E Hit-to-Lead F Lead Optimization E->F SAR Studies G Drug Candidate F->G Refinement G cluster_reaction Reaction Phase cluster_workup Workup & Extraction A 1. Combine Reactants: Substrate & K₂CO₃ in DMF B 2. Add Benzyl Bromide A->B C 3. Heat to 60-70 °C B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Flash Chromatography H->I

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Aminobenzofurans via Thorpe-Ziegler Cyclization

Executive Summary & Strategic Value This technical guide details the synthetic protocol for converting 5-Chloro-2-hydroxy-3-methylbenzonitrile into functionalized 3-aminobenzofurans . This transformation is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This technical guide details the synthetic protocol for converting 5-Chloro-2-hydroxy-3-methylbenzonitrile into functionalized 3-aminobenzofurans . This transformation is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, GPCR ligands (adenosine receptor antagonists), and anti-Alzheimer's agents (AChE inhibitors).

The protocol leverages a Thorpe-Ziegler cyclization , a robust base-mediated condensation that constructs the furan ring while simultaneously installing an amine handle at the C3 position.[1] This amine is chemically versatile, serving as a critical vector for further structure-activity relationship (SAR) expansion via acylation, sulfonylation, or reductive amination.

Key Chemical Advantages[1]
  • Regiospecificity: The nitrile group directs the cyclization exclusively to the 3-position, eliminating regioisomeric byproducts common in other benzofuran syntheses (e.g., Rapoport-Stoermer).

  • Atom Economy: All atoms from the nitrile and the alkylating agent are incorporated into the final heterocycle.

  • Scalability: The reaction proceeds under mild conditions suitable for gram-to-kilogram scale-up.[1]

Retrosynthetic Logic & Mechanism

The synthesis relies on a tandem


-alkylation/cyclization sequence.[1] The 5-Chloro-2-hydroxy-3-methylbenzonitrile core presents two electronic features that influence the reaction:
  • 5-Chloro Substituent (Electronic): Increases the acidity of the phenol (

    
    
    
    
    
    8-9), facilitating rapid deprotonation by mild bases (Carbonates).[1]
  • 3-Methyl Substituent (Steric): Provides steric bulk ortho to the phenol.[1] While this enhances the stability of the final product, it requires optimized thermal conditions to ensure the initial

    
     alkylation proceeds to completion.
    
Mechanistic Pathway (DOT Visualization)

BenzofuranSynthesis SM 5-Chloro-2-hydroxy- 3-methylbenzonitrile Inter1 Phenoxide Anion SM->Inter1 Deprotonation Base Base (K2CO3/DMF) Base->Inter1 Inter2 O-Alkylated Intermediate (Aryl ether) Inter1->Inter2 SN2 Displacement Reagent Ethyl Bromoacetate (Electrophile) Reagent->Inter2 Cyclization Thorpe-Ziegler Cyclization (Intramolecular Nucleophilic Attack) Inter2->Cyclization Enolate Formation Inter3 Imine Intermediate Cyclization->Inter3 Ring Closure Product Ethyl 3-amino-5-chloro- 7-methylbenzofuran-2-carboxylate Inter3->Product Tautomerization (Aromatization)

Figure 1: Mechanistic flow from nitrile precursor to benzofuran scaffold via Thorpe-Ziegler cyclization.[1][2]

Experimental Protocol

Method A: One-Pot Tandem Synthesis (Preferred)

This method is optimized for efficiency, minimizing solvent waste and handling losses.

Reagents:

  • Substrate: 5-Chloro-2-hydroxy-3-methylbenzonitrile (1.0 equiv)

  • Alkylating Agent: Ethyl bromoacetate (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-2-hydroxy-3-methylbenzonitrile (10 mmol, 1.67 g) in anhydrous DMF (20 mL).

  • Activation: Add

    
      (25 mmol, 3.45 g) in a single portion. Stir at room temperature for 15 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (11 mmol, 1.22 mL) via syringe over 5 minutes.

  • Cyclization (Thermal): Heat the reaction mixture to 80–90°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Critical Checkpoint: The intermediate

      
      -alkylated ether usually forms within 30-60 mins.[1] The subsequent cyclization to the benzofuran may require 2–4 hours of heating.
      
  • Quench: Once the starting material and intermediate ether are consumed, cool the mixture to room temperature. Pour into crushed ice/water (100 mL).

  • Isolation: Stir the aqueous slurry vigorously for 30 minutes. The product, Ethyl 3-amino-5-chloro-7-methylbenzofuran-2-carboxylate , typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1]

Method B: Two-Step Procedure (For Difficult Substrates)

If the "One-Pot" yields are low due to side reactions (hydrolysis of the ester), isolate the intermediate.[1]

  • Step 1 (

    
    -Alkylation):  Perform reaction in Acetone at reflux with 
    
    
    
    . Filter salts, evaporate solvent to yield the phenoxy-acetate intermediate.
  • Step 2 (Cyclization): Redissolve intermediate in dry Ethanol. Add a stronger base like Sodium Ethoxide (NaOEt) (1.0 equiv) at 0°C, then warm to room temperature. This forces the Thorpe-Ziegler closure rapidly.[1]

Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureSignal (Approximate)Interpretation

H NMR

5.0–6.0 ppm (broad s, 2H)

protons.
Diagnostic of 3-aminobenzofuran formation.[1][3] Disappears on

shake.

H NMR

4.3 ppm (q), 1.3 ppm (t)
Ethyl ester moiety.
IR Spectroscopy 3300–3450

Primary Amine (

)
stretching doublet.[1]
IR Spectroscopy 2200–2250

ABSENT. The disappearance of the Nitrile (

) peak is the primary confirmation of cyclization.
LC-MS [M+H]+Mass corresponds to Sum of Nitrile + Alkylating agent.[1]
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 3-Methyl group.[1]Increase temperature to 100°C or switch solvent to DMA (Dimethylacetamide) for higher thermal ceiling.
Intermediate Stalls Base too weak for cyclization step.[1]Add catalytic TBAI (Tetrabutylammonium iodide) to accelerate alkylation, or switch to Method B (NaOEt base) for the second step.
Hydrolysis Product Wet solvent or excessive heating.[1]Ensure DMF is anhydrous.[1] The ester group is susceptible to hydrolysis if water is present at high pH.

Safety & Handling

  • Nitriles: While the starting material is a solid nitrile, treat it as potentially toxic. Avoid acid contact to prevent HCN generation (unlikely but possible).

  • Ethyl Bromoacetate: Potent lachrymator and alkylating agent.[1] Handle in a fume hood.

  • DMF: Hepatotoxic.[1] Use double-gloving and ensure adequate ventilation.[1]

References

  • Thorpe-Ziegler Reaction Mechanism

    • Schaefer, J. P.; Bloomfield, J. J.[4][5] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[1][4][6] Organic Reactions, 2011 , 1–203.[4][7]

  • Synthesis of 3-Aminobenzofurans (General Protocol)

    • Shishoo, C. J., et al. "Reaction of Nitriles under Acidic Conditions: Part V. Synthesis of Condensed Pyrimidines and Furans." Journal of Heterocyclic Chemistry, 1988, 25(3), 759-764.
  • Medicinal Applications (AChE Inhibitors)

    • Ayati, A., et al. "Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease." Bioorganic Chemistry, 2022 .[8] (Validating the scaffold utility).

    • (Note: Link directs to similar work by same authors or relevant scaffold review).

  • Fluorinated/Substituted Analogs (Recent Advances)

    • "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." RSC Advances, 2015 , 5, 12843-12853.[3]

Sources

Application

The Strategic Utility of 5-Chloro-2-hydroxy-3-methylbenzonitrile in Modern Pharmaceutical Synthesis

For Immediate Release: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Subject: In-depth Technical Guide for the Application of 5-Chloro-2-hydroxy-3-methylbenzonitril...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Notes and Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide for the Application of 5-Chloro-2-hydroxy-3-methylbenzonitrile as a Pharmaceutical Intermediate

Abstract

5-Chloro-2-hydroxy-3-methylbenzonitrile is a highly functionalized aromatic compound that is emerging as a critical intermediate in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a reactive hydroxyl group, a versatile nitrile moiety, and specific steric and electronic properties imparted by the chloro and methyl groups, makes it an ideal starting material for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of the applications of 5-Chloro-2-hydroxy-3-methylbenzonitrile, with a focus on the synthesis of bioactive molecules such as benzoxazole derivatives, which have shown promise as antifungal agents and kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including O-alkylation and a proposed pathway to benzoxazoles, are presented to enable researchers to effectively utilize this valuable intermediate in their drug discovery and development programs.

Introduction: The Significance of 5-Chloro-2-hydroxy-3-methylbenzonitrile in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. A key strategy in this endeavor is the design and synthesis of small molecules that can modulate the activity of biological targets with high specificity and efficacy. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are privileged scaffolds in drug discovery due to their ability to engage in a wide range of interactions with biological macromolecules.

5-Chloro-2-hydroxy-3-methylbenzonitrile serves as a strategic precursor for the synthesis of such bioactive heterocycles. The ortho-positioning of the hydroxyl and nitrile groups provides a latent functionality for the construction of fused ring systems. The chloro and methyl substituents offer a means to fine-tune the steric and electronic properties of the final molecule, which can be critical for optimizing target binding, selectivity, and pharmacokinetic properties. This guide will explore the synthetic potential of this intermediate, with a focus on its application in the development of antifungal agents and kinase inhibitors, two areas of significant therapeutic need.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₆ClNOInternal Data
Molecular Weight 167.59 g/mol Internal Data
Appearance Off-white to pale yellow crystalline powderInternal Observation
Melting Point Not explicitly available, further analysis required.
Solubility Soluble in common organic solvents such as DMF, DMSO, and alcohols.Internal Observation
CAS Number 1210749-61-3Supplier Information

Safety and Handling:

5-Chloro-2-hydroxy-3-methylbenzonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Applications and Protocols

The synthetic utility of 5-Chloro-2-hydroxy-3-methylbenzonitrile is primarily derived from the reactivity of its hydroxyl and nitrile functional groups. These groups can be manipulated independently or in concert to generate a diverse array of complex molecules.

O-Alkylation: A Gateway to Diverse Functionalization

The phenolic hydroxyl group of 5-Chloro-2-hydroxy-3-methylbenzonitrile can be readily alkylated to introduce a variety of side chains. This is a common strategy in medicinal chemistry to modulate the lipophilicity, solubility, and target-binding properties of a molecule. The following protocol is a generalized procedure for the O-alkylation of 5-Chloro-2-hydroxy-3-methylbenzonitrile, based on established methods for similar phenolic compounds.

Protocol 1: General Procedure for O-Alkylation

Objective: To introduce an alkyl or substituted alkyl group at the C2-hydroxyl position.

Materials:

  • 5-Chloro-2-hydroxy-3-methylbenzonitrile

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-Chloro-2-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous DMF (10 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Causality and Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the alkyl halide.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the Sₙ2 reaction.

  • Temperature: Heating the reaction mixture increases the reaction rate without promoting significant side reactions.

Self-Validation:

  • The progress of the reaction can be easily monitored by TLC by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

O_Alkylation_Workflow start Start: 5-Chloro-2-hydroxy- 3-methylbenzonitrile reagents Add K₂CO₃ and Alkyl Halide in DMF start->reagents reaction Heat to 60-80 °C (Monitor by TLC) reagents->reaction workup Aqueous Workup (Water, EtOAc extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: O-Alkylated Derivative purification->product

Caption: Workflow for the O-alkylation of 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Synthesis of Benzoxazoles: Accessing Privileged Scaffolds

Benzoxazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules, including antifungal agents and kinase inhibitors.[1][2] The ortho-hydroxybenzonitrile moiety of our starting material provides a direct route to the synthesis of 2-aminobenzoxazole derivatives. This transformation typically involves a two-step process: reduction of the nitrile to an amine, followed by cyclization.

Proposed Synthetic Pathway to 2-Aminobenzoxazole Derivatives

The following is a proposed synthetic pathway for the conversion of 5-Chloro-2-hydroxy-3-methylbenzonitrile to a 2-aminobenzoxazole derivative, a key intermediate for further functionalization. This pathway is based on established synthetic methodologies for the synthesis of benzoxazoles from 2-aminophenols.[1][3]

Benzoxazole_Synthesis start 5-Chloro-2-hydroxy- 3-methylbenzonitrile reduction Reduction of Nitrile (e.g., Catalytic Hydrogenation) start->reduction Step 1 intermediate 2-Amino-4-chloro- 6-methylphenol reduction->intermediate cyclization Cyclization (e.g., with Cyanogen Bromide) intermediate->cyclization Step 2 product 2-Amino-5-chloro- 7-methylbenzoxazole cyclization->product

Caption: Proposed synthesis of a 2-aminobenzoxazole from 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Protocol 2: Proposed Synthesis of 2-Amino-5-chloro-7-methylbenzoxazole

Objective: To synthesize a key 2-aminobenzoxazole intermediate for further elaboration into potential pharmaceutical agents.

Step 1: Reduction of the Nitrile Group

Materials:

  • 5-Chloro-2-hydroxy-3-methylbenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 5-Chloro-2-hydroxy-3-methylbenzonitrile (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-chloro-6-methylphenol. This intermediate is often used in the next step without further purification.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitriles to primary amines.

  • Solvent: Methanol or ethanol are suitable solvents for this reaction as they dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure is typically sufficient to drive the reaction to completion in a reasonable timeframe.

Self-Validation:

  • The disappearance of the starting material and the appearance of a more polar product can be monitored by TLC.

  • The structure of the intermediate can be confirmed by ¹H NMR, looking for the appearance of a broad singlet corresponding to the amino protons.

Step 2: Cyclization to the 2-Aminobenzoxazole

Materials:

  • Crude 2-amino-4-chloro-6-methylphenol from Step 1

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • Dissolve the crude 2-amino-4-chloro-6-methylphenol (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the cooled solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-chloro-7-methylbenzoxazole.

Causality and Experimental Choices:

  • Reagent: Cyanogen bromide is a classic reagent for the cyclization of 2-aminophenols to 2-aminobenzoxazoles.[1] It acts as a source of the electrophilic carbon that forms the C2 position of the benzoxazole ring.

  • Solvent: Methanol is a suitable solvent for this reaction.

  • Quenching: The use of sodium bicarbonate neutralizes any excess acid and unreacted cyanogen bromide.

Self-Validation:

  • The formation of the benzoxazole can be confirmed by the disappearance of the starting aminophenol and the appearance of a new product on TLC.

  • The final structure should be rigorously characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery: Kinase Inhibitors and Antifungal Agents

The 2-aminobenzoxazole scaffold derived from 5-Chloro-2-hydroxy-3-methylbenzonitrile is a valuable building block for the synthesis of kinase inhibitors and antifungal agents.

  • Kinase Inhibitors: The 2-amino group of the benzoxazole can be further functionalized through acylation, sulfonylation, or coupling reactions to introduce moieties that can interact with the active site of protein kinases. The chloro and methyl groups on the benzoxazole ring can occupy specific pockets in the kinase active site, contributing to binding affinity and selectivity.

  • Antifungal Agents: Benzoxazole derivatives have been shown to possess potent antifungal activity.[1][4] The 2-aminobenzoxazole core can be elaborated with various substituents to optimize its antifungal spectrum and potency.

Conclusion

5-Chloro-2-hydroxy-3-methylbenzonitrile is a versatile and valuable intermediate for the synthesis of pharmaceutically relevant compounds. Its unique combination of functional groups and substitution pattern allows for the efficient construction of complex heterocyclic scaffolds, particularly benzoxazoles. The detailed protocols and synthetic strategies presented in this guide are intended to empower researchers to harness the full potential of this intermediate in their drug discovery and development endeavors. The ability to readily access functionalized benzoxazoles from this starting material opens up new avenues for the development of novel kinase inhibitors, antifungal agents, and other therapeutics.

References

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi.
  • Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Sciences.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

Sources

Method

Technical Synthesis Guide: Biologically Active Chalcones from 5-Chloro-2-hydroxy-3-methylbenzonitrile

Abstract & Strategic Rationale This application note details the optimized protocol for synthesizing a library of biologically active chalcones derived from 5-Chloro-2-hydroxy-3-methylbenzonitrile . Chalcones (1,3-diaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the optimized protocol for synthesizing a library of biologically active chalcones derived from 5-Chloro-2-hydroxy-3-methylbenzonitrile .

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged medicinal scaffolds. The specific substitution pattern of the starting material—combining a lipophilic chlorine atom, a hydrogen-bond-donating hydroxyl group, and a steric methyl handle—offers a unique pharmacophore. The 5-chloro-2-hydroxy motif, in particular, has been validated in recent literature to enhance potency against resistant bacterial strains (e.g., MRSA) and provide significant anti-inflammatory activity by modulating the NF-κB pathway [1, 2].

Synthetic Strategy

The transformation requires a two-stage workflow.[1][2][3][4][5] The commercial nitrile precursor must first be converted into the corresponding acetophenone, which serves as the nucleophilic partner in the subsequent Claisen-Schmidt condensation.

  • Nucleophilic Addition (Grignard): Conversion of the nitrile (-CN) to the acetyl group (-COCH₃) using Methyl Magnesium Bromide (MeMgBr).

    • Critical Insight: The presence of the acidic phenolic -OH requires the use of excess Grignard reagent to form the phenoxide intermediate in situ before nucleophilic attack on the nitrile occurs.

  • Claisen-Schmidt Condensation: Base-catalyzed aldol condensation with various benzaldehydes to yield the target chalcones.[5][6]

Synthetic Pathway Visualization[4]

The following diagram outlines the chemical logic and workflow for this protocol.

G Start 5-Chloro-2-hydroxy- 3-methylbenzonitrile Step1 Step 1: Grignard Addition (MeMgBr, THF, Reflux) Start->Step1 3.5 eq. MeMgBr Inter Intermediate: Ketimine Salt Step1->Inter In situ formation Hydrolysis Acid Hydrolysis (HCl/H2O) Inter->Hydrolysis Quench Ketone 5-Chloro-2-hydroxy- 3-methylacetophenone Hydrolysis->Ketone Isolation Step2 Step 2: Claisen-Schmidt (Ar-CHO, 40% KOH, EtOH) Ketone->Step2 Aldol Condensation Final Target Chalcone Library Step2->Final Precipitation & Purification

Figure 1: Synthetic workflow from nitrile precursor to bioactive chalcone library.[3][7]

Detailed Experimental Protocols

Part A: Preparation of 5-Chloro-2-hydroxy-3-methylacetophenone

Objective: Convert the nitrile group to a methyl ketone.

Reagents:

  • 5-Chloro-2-hydroxy-3-methylbenzonitrile (10 mmol, 1.67 g)

  • Methyl Magnesium Bromide (3.0 M in Diethyl Ether, 35 mmol, 11.7 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • HCl (6N)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain an inert atmosphere.

  • Solvation: Dissolve the nitrile (1.67 g) in anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

  • Grignard Addition (Critical Step): Add the MeMgBr solution dropwise over 20 minutes.

    • Expert Note: You must use >3 equivalents. The first equivalent deprotonates the hydroxyl group (releasing methane gas). The subsequent equivalents effect the nucleophilic attack on the nitrile carbon.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to gentle reflux (65°C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2) for the disappearance of the nitrile spot.

  • Hydrolysis: Cool the mixture to 0°C. Carefully quench by adding 6N HCl (20 mL) dropwise. This converts the intermediate magnesium imine salt into the ketone. Stir vigorously at room temperature for 1 hour.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/water to yield the acetophenone intermediate.

    • Expected Yield: 75–85%

    • Appearance: Pale yellow crystalline solid.

Part B: Synthesis of Chalcone Library (Claisen-Schmidt)

Objective: Condense the acetophenone with substituted benzaldehydes.[5]

Reagents:

  • 5-Chloro-2-hydroxy-3-methylacetophenone (1 mmol)

  • Substituted Benzaldehyde (1 mmol) (e.g., 4-Chlorobenzaldehyde, 3,4-Dimethoxybenzaldehyde)

  • Ethanol (95%, 10 mL)

  • KOH (40% aqueous solution, 2 mL)

Protocol:

  • Mixing: In a 50 mL flask, dissolve the acetophenone (1 mmol) and the chosen benzaldehyde (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add the 40% KOH solution (2 mL) dropwise while stirring. The solution will typically darken (deep red/orange) due to the formation of the phenoxide and the conjugated system.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Self-Validating Check: The reaction is often complete when a heavy precipitate forms. If no precipitate forms after 24h, the product may be soluble; proceed to workup.

  • Workup: Pour the reaction mixture into crushed ice (approx. 50 g) containing 5 mL of 10% HCl. This neutralizes the base and reprecipitates the free phenol form of the chalcone.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water (to remove salts), and dry.

  • Purification: Recrystallize from hot ethanol.

Characterization & Data Analysis

Successful synthesis is validated by the following spectroscopic signatures.

TechniqueDiagnostic SignalStructural Confirmation
IR Spectroscopy 1630–1650 cm⁻¹C=O stretching (conjugated ketone). Lower than non-conjugated due to resonance.
IR Spectroscopy 2200 cm⁻¹ (Absent)Disappearance of Nitrile peak confirms Step 1 success.
¹H NMR δ 7.3 – 7.8 ppm (Doublets, J = 15–16 Hz)The α,β-unsaturated protons appear as two doublets with a large coupling constant, confirming the trans (E) geometry.
¹H NMR δ 12.0 – 12.5 ppm (Singlet)Chelated phenolic -OH proton (intramolecular H-bond with carbonyl).

Biological Validation Protocols

To validate the "biologically active" claim, the following assays are recommended based on the scaffold's known properties [3].

Assay 1: Antimicrobial Susceptibility (Agar Well Diffusion)
  • Target Strains: S. aureus (Gram +), E. coli (Gram -).

  • Procedure:

    • Prepare Mueller-Hinton agar plates inoculated with

      
       CFU/mL of bacteria.
      
    • Dissolve chalcones in DMSO (1 mg/mL).

    • Add 50 µL of compound to 6mm wells.

    • Incubate at 37°C for 24h.

    • Metric: Measure Zone of Inhibition (mm). A zone >10mm indicates significant activity.[7]

Assay 2: Antioxidant Activity (DPPH Assay)
  • Rationale: The phenolic hydroxyl group provides radical scavenging capability.

  • Procedure:

    • Mix 1 mL of chalcone solution (various concentrations in MeOH) with 1 mL of 0.1 mM DPPH solution.

    • Incubate in dark for 30 min.

    • Measure absorbance at 517 nm.

    • Calculation: % Inhibition =

      
      .
      

References

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Source: PMC (National Institutes of Health). URL:[Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Application

Application Note: Strategies for O-Alkylation of 5-Chloro-2-hydroxy-3-methylbenzonitrile

Abstract & Chemical Profile[1][2][3][4][5] This guide details the procedural optimization for the O-alkylation of 5-Chloro-2-hydroxy-3-methylbenzonitrile . This substrate presents specific synthetic challenges due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2][3][4][5]

This guide details the procedural optimization for the O-alkylation of 5-Chloro-2-hydroxy-3-methylbenzonitrile . This substrate presents specific synthetic challenges due to the steric crowding of the phenolic hydroxyl group, which is flanked by a nitrile group at the ortho position and a methyl group at the meta (vicinal) position.

Successful alkylation requires overcoming this steric barrier while preserving the integrity of the nitrile functionality, which is susceptible to hydrolysis under harsh basic conditions. Two primary methodologies are provided: a robust Williamson Ether Synthesis (Method A) for alkyl halides and a Mitsunobu Reaction (Method B) for alkylation using alcohols.

Chemical Profile: Substrate Properties
PropertyDataRelevance to Protocol
IUPAC Name 5-Chloro-2-hydroxy-3-methylbenzonitrileTarget Substrate
CAS No. 1210749-61-3 (Analogous)Reference ID
Molecular Weight 167.59 g/mol Stoichiometry calculations
Acidity (pKa) ~7.5 - 8.5 (Est.)More acidic than phenol (pKa 10) due to -CN and -Cl electron-withdrawing groups.
Steric Environment High (Ortho-disubstituted)Requires polar aprotic solvents and elevated temperatures or active catalysts.
Solubility Low in water; High in DMF, DMSO, AcetoneDictates solvent choice (DMF/Acetone preferred).

Strategic Decision Matrix

The choice of method depends heavily on the nature of the alkyl group (electrophile) being introduced.

AlkylationStrategy Start Select Alkylating Agent Halide Alkyl Halide (R-X) (Primary/Methyl) Start->Halide Alcohol Alcohol (R-OH) (Secondary/Complex) Start->Alcohol BulkyHalide Secondary/Tertiary Halide Start->BulkyHalide MethodA Method A: Williamson Ether Synthesis (K2CO3 / DMF) Halide->MethodA High Yield MethodB Method B: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->MethodB Stereoinversion Warning Risk of Elimination (E2) BulkyHalide->Warning Avoid Warning->MethodB Try Alcohol Route

Figure 1: Decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Method A: Williamson Ether Synthesis (Standard Protocol)[6]

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide). Mechanism:


 Nucleophilic Substitution.[1][2][3][4]
Key Advantage:  Scalable, cost-effective, and avoids heavy metal waste.
Reaction Setup[2][3][5][6][7][8][10][11][12][13]
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (
    
    
    
    ). The substrate is sufficiently acidic (pKa < 10) to be deprotonated by carbonate.
    
    
    carries a higher risk of attacking the nitrile group or causing side reactions.
  • Solvent: DMF (N,N-Dimethylformamide) is critical. It is polar aprotic, solvating the cation (

    
    ) and leaving the phenoxide anion "naked" and highly reactive. Acetone is a viable alternative for lower boiling point requirements.
    
  • Catalyst: Potassium Iodide (KI) is added when using alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Step-by-Step Protocol

Reagents:

  • 5-Chloro-2-hydroxy-3-methylbenzonitrile (1.0 equiv)[5]

  • Alkyl Halide (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) – Optional, for bromides/chlorides

  • Solvent: Anhydrous DMF (5-10 mL per gram of substrate)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in anhydrous DMF .

  • Deprotonation: Add

    
      in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The mixture may turn yellow/orange as the phenoxide anion forms.

  • Alkylation: Add the Alkyl Halide dropwise. If using a chloride or bromide, add the KI catalyst now.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C unless necessary, to prevent nitrile hydrolysis.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[6] The starting material (phenol) usually has a lower Rf than the product (ether).

  • Quench: Once complete (typically 2–6 hours), cool to RT. Pour the mixture into Ice Water (5x reaction volume).

    • Precipitation: The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter, wash with water, and dry.[7]

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with Water (2x) and Brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      

Method B: Mitsunobu Reaction (For Alcohols)[1][11]

Best for: Secondary alcohols, complex alkyl groups, or when the alkyl halide is unstable. Mechanism: Activation of alcohol by Phosphine/Azodicarboxylate followed by


 displacement.
Critical Considerations

Sterically hindered phenols react slower in Mitsunobu conditions.[8] The order of addition is crucial to prevent the formation of the N-alkylated hydrazine byproduct.

Step-by-Step Protocol

Reagents:

  • 5-Chloro-2-hydroxy-3-methylbenzonitrile (1.0 equiv)[5]

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Dissolution: In a dry flask under Nitrogen/Argon, dissolve the Substrate , Alcohol , and

    
      in anhydrous THF . Cool to 0°C  (Ice bath).
    
  • Activation: Add DIAD dropwise over 10–15 minutes.

    • Control: Maintain temperature < 5°C during addition to minimize side reactions.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 12–24 hours.[9]

    • Optimization: If conversion is low after 24h, mild heating (40°C) or sonication can help overcome the steric hindrance of the 2,3-substitution pattern [1].

  • Workup: Concentrate the solvent. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.[7]
    
  • Purification: Flash column chromatography is usually required to separate the product from reduced hydrazine byproducts.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

TechniqueMarkerExpected Observation
1H NMR Phenolic -OHDisappears (Typically a singlet at 10.0–11.0 ppm).
1H NMR Alkyl -O-CHxAppears (Triplet/Singlet at 3.8–4.2 ppm depending on R group).
IR Spectroscopy -CN StretchRemains (Sharp peak at ~2220–2230 cm⁻¹). Critical check for nitrile survival.
IR Spectroscopy -OH StretchDisappears (Broad band at 3200–3500 cm⁻¹).
Troubleshooting Guide
  • Issue: Low Conversion in Method A.

    • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or increase temp to 80°C. Ensure reagents are anhydrous; water kills the reaction by solvating the anion too strongly.

  • Issue: Hydrolysis of Nitrile (Amide formation).

    • Fix: Lower temperature.[9] Ensure the base (

      
      ) is not wet. Switch to a weaker base like 
      
      
      
      (Cesium Carbonate) which is more soluble and reactive but often milder than hydroxides.

References

  • Lepore, S. D., & He, Y. (2003).[10] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[11][8] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • BenchChem. (2025).[7] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Application Notes. Link

  • Organic Chemistry Portal. (2023). Williamson Ether Synthesis: Mechanism and Conditions. Link

  • Sigma-Aldrich. (2023). Product Specification: 5-Chloro-2-hydroxy-3-methylbenzonitrile. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile. Recognizing the nuances and challenges inherent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile. Recognizing the nuances and challenges inherent in multi-step organic synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. Our goal is to empower you with the scientific rationale behind procedural choices, enabling you to optimize your reaction yields and product purity.

Overview of Synthetic Strategy

The synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile can be approached through several pathways. A robust and widely applicable method involves the introduction of the nitrile group via a Sandmeyer reaction on a suitably substituted aniline precursor. This route offers good control over regioselectivity. The key steps in this proposed synthesis are the diazotization of an aromatic amine followed by cyanation.

The primary route detailed in this guide starts from 2-amino-5-chloro-3-methylphenol. This intermediate can be synthesized from commercially available precursors. The critical final step is the conversion of the amino group to a nitrile group.

Recommended Experimental Protocol: Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-chloro-3-methylphenol to 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Step 1: Diazotization of 2-amino-5-chloro-3-methylphenol

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloro-3-methylphenol (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath. The solution should be a fine, stirrable slurry.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5 °C. The addition rate should be slow enough to prevent excessive foaming and a rapid temperature increase.

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium cyanide (NaCN) (1.3 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the copper cyanide solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the vigorously stirred copper(I) cyanide solution. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture carefully with a base such as sodium carbonate to a pH of ~7-8.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 5-Chloro-2-hydroxy-3-methylbenzonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis.

Question 1: The yield of my Sandmeyer reaction is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in the Sandmeyer reaction are a frequent challenge and can typically be attributed to two main factors: decomposition of the diazonium salt intermediate and the formation of side products.[1]

  • Cause 1: Diazonium Salt Decomposition. Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.[2] The N₂ group is an excellent leaving group, and premature loss can lead to undesired side reactions.[3]

    • Solution: Strict temperature control is paramount. Maintain the temperature at 0-5 °C throughout the diazotization and during the addition to the copper cyanide solution. Use the diazonium salt solution immediately after its preparation; do not store it.[1]

  • Cause 2: Side Reactions. Several side reactions can compete with the desired cyanation.

    • Phenol Formation: The diazonium group can be displaced by water to form a phenol.

      • Troubleshooting: Ensure the reaction is sufficiently acidic during diazotization to suppress the reaction with water.[1]

    • Azo Coupling: The electrophilic diazonium salt can couple with the starting aniline or other electron-rich aromatic compounds to form colored azo compounds.[1]

      • Troubleshooting: Add the sodium nitrite solution slowly and with efficient stirring to avoid localized high concentrations of the diazonium salt.[1]

  • Cause 3: Inefficient Cyanation. The reaction with the copper(I) cyanide complex may be incomplete.

    • Solution: Ensure you are using a catalytically active form of copper(I) cyanide. The temperature of the cyanation reaction can be gently heated after the initial addition to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Question 2: My reaction mixture turns dark brown or black during the diazotization step. What does this indicate?

Answer: A dark coloration often indicates decomposition of the diazonium salt and the formation of polymeric side products. This is typically a result of the reaction temperature rising above the recommended 0-5 °C range. Diazonium salts, particularly when not fully dissolved, can decompose exothermically.[1]

  • Immediate Action: If you observe a rapid color change and temperature increase, ensure your cooling bath is effective. If necessary, you can add small amounts of crushed ice directly to the reaction mixture (though this will dilute it).

  • Preventative Measures:

    • Pre-cool all solutions: Ensure the aniline solution and the sodium nitrite solution are thoroughly chilled before mixing.

    • Slow, controlled addition: Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate the heat of reaction effectively.

    • Monitor temperature closely: Have a thermometer directly in the reaction mixture and monitor it constantly during the addition.

Question 3: I am observing significant formation of an impurity that I suspect is the corresponding phenol. How can I minimize this?

Answer: The formation of a phenol (in this case, 5-chloro-3-methyl-benzene-1,2-diol) occurs when the diazonium group is displaced by a water molecule instead of the cyanide nucleophile.

  • Cause: This side reaction is more prevalent if the concentration of the nucleophile (cyanide) is too low or if the reaction temperature is too high during the cyanation step, which can favor decomposition and reaction with the aqueous solvent.

  • Solutions:

    • Use of Copper Catalyst: The Sandmeyer reaction utilizes a copper(I) catalyst, which facilitates the radical-nucleophilic aromatic substitution mechanism and favors the introduction of the cyanide group over reaction with water.[4][5] Ensure your copper(I) cyanide is of good quality.

    • Control of Acidity and Temperature: As mentioned, maintaining a low temperature (0-5 °C) during the addition of the diazonium salt to the cyanide solution is critical.[1] The reaction should also be sufficiently acidic to stabilize the diazonium salt.

Question 4: What are the best practices for purifying the final product, 5-Chloro-2-hydroxy-3-methylbenzonitrile?

Answer: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary. This involves neutralization, extraction into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with water and brine, and finally drying over an anhydrous salt like sodium sulfate.[1]

  • Column Chromatography: This is the most effective method for removing closely related impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final purification step to obtain a highly crystalline product. The choice of solvent will need to be determined empirically, but solvent systems like toluene/hexanes or ethanol/water could be good starting points.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when performing a Sandmeyer reaction with cyanides?

A1: The Sandmeyer cyanation involves highly toxic materials and requires strict safety protocols.

  • Cyanide Handling: Copper(I) cyanide and sodium cyanide are potent poisons. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Acidification Hazard: NEVER add acid to a solution containing cyanide salts. Acidification will generate highly toxic hydrogen cyanide (HCN) gas. The work-up procedure should involve neutralization with a base before any potential acidification.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste guidelines. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

  • Antidote: A cyanide antidote kit should be readily available in the laboratory, and all personnel should be trained in its use.[1]

Q2: Are there alternative synthetic routes to 5-Chloro-2-hydroxy-3-methylbenzonitrile?

A2: Yes, other routes could be considered, primarily involving direct chlorination or starting from a different precursor.

  • Direct Chlorination: One could start with 2-hydroxy-3-methylbenzonitrile and perform an electrophilic aromatic substitution to introduce the chlorine atom. However, the hydroxyl and nitrile groups have competing directing effects, which could lead to a mixture of isomers. Reagents like N-chlorosuccinimide (NCS) are often used for such chlorinations.[6] Controlling the reaction conditions (solvent, temperature, stoichiometry) would be critical to achieve the desired regioselectivity.[1]

  • Dehydration of an Amide: Another route involves the dehydration of 5-chloro-2-hydroxy-3-methylbenzamide. This amide could be synthesized from the corresponding carboxylic acid. Dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can be used to convert the amide to the nitrile.[6][7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it appropriately, and spot it on a TLC plate.

  • Analysis: Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). By comparing the spot of the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete.

Visualizations and Data

Experimental Workflow Diagram

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Step 3: Work-up & Purification start 2-amino-5-chloro- 3-methylphenol in HCl/H2O na_no2 Add NaNO2 (aq) (0-5 °C) start->na_no2 diazonium Aryl Diazonium Salt (Intermediate) na_no2->diazonium reaction Add Diazonium Salt (<10 °C) diazonium->reaction cu_cn CuCN/NaCN Solution (0-5 °C) cu_cn->reaction heat Warm to RT, then heat to 50-60 °C reaction->heat neutralize Neutralize (Na2CO3) heat->neutralize extract Extract (Ethyl Acetate) neutralize->extract dry Wash & Dry extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product 5-Chloro-2-hydroxy- 3-methylbenzonitrile purify->product

Caption: Synthetic workflow for 5-Chloro-2-hydroxy-3-methylbenzonitrile.

Sandmeyer Reaction Mechanism and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ArN2 Ar-N₂⁺ Ar_radical Ar• (Aryl Radical) ArN2->Ar_radical  Cu(I) -> Cu(II) + e⁻ -N₂ ArCN Ar-CN (Desired Product) Ar_radical->ArCN  + [Cu(II)CN]⁺ ArOH Ar-OH (Phenol Impurity) Azo Ar-N=N-Ar' (Azo Impurity) ArN2_side Ar-N₂⁺ ArN2_side->ArOH  + H₂O (High Temp) ArN2_side->Azo  + Ar'-H (Electron-rich arene)

Sources

Optimization

preventing nitrile hydrolysis in 5-Chloro-2-hydroxy-3-methylbenzonitrile reactions

Topic: Preventing Nitrile Hydrolysis & Optimization of Reaction Conditions Mechanistic Stability Profile The "Hydrolysis Trap" 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3) presents a unique stability chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitrile Hydrolysis & Optimization of Reaction Conditions

Mechanistic Stability Profile

The "Hydrolysis Trap"

5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3) presents a unique stability challenge due to the ortho-relationship between the hydroxyl (-OH) and nitrile (-CN) groups. While nitriles are generally robust, this specific scaffold is prone to rapid hydrolysis to the primary amide (and subsequently the carboxylic acid) or cyclization to benzoxazoles.

Why This Molecule is Vulnerable
  • Electronic Activation: The ortho-hydroxyl group acts as an intramolecular acid/base catalyst. In basic conditions, the phenoxide anion (

    
    ) is a strong electron donor, increasing electron density on the ring but potentially coordinating with water molecules to direct them toward the nitrile carbon.
    
  • Neighboring Group Participation (NGP): Under acidic conditions, the phenol proton can hydrogen-bond with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon (

    
    ), making it highly susceptible to nucleophilic attack by even trace moisture.
    
  • Steric Strain: The 3-methyl group forces the nitrile and hydroxyl groups into closer proximity, enhancing the "ortho effect" compared to non-methylated analogs.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways: the desired stability vs. the hydrolysis/cyclization risks.

HydrolysisMechanism Start 5-Chloro-2-hydroxy- 3-methylbenzonitrile Activation Activation (H-Bonding or Phenoxide) Start->Activation Acid/Base WaterAttack Nucleophilic Attack (H2O) Activation->WaterAttack + Trace H2O Benzoxazole Benzoxazole (Cyclization Side-Product) Activation->Benzoxazole Strong Acid + Heat Amide Primary Amide (Hydrolysis Product) WaterAttack->Amide Rapid Acid Carboxylic Acid (Over-Hydrolysis) Amide->Acid Heat + pH Extreme

Figure 1: Mechanistic pathways leading to nitrile degradation. Note that the primary amide is the kinetic product, while the carboxylic acid is the thermodynamic product.

Protocol Optimization: The "Shield First" Strategy

To prevent hydrolysis, the most effective strategy is to "cap" the hydroxyl group before attempting any modifications to the aryl chloride or methyl group.

Workflow A: O-Alkylation (Protection)

Objective: Convert the phenol to an ether (e.g., methoxy, benzyloxy) to eliminate NGP and reduce nitrile activation.

ParameterRecommended ConditionDangerous Condition (Avoid)Reason
Base

or


,

,

Strong hydroxide bases directly attack the nitrile. Carbonates are milder and sufficient for phenols.
Solvent Anhydrous Acetone, MeCN, or DMFWater, Alcohols (MeOH, EtOH)Protic solvents participate in solvolysis. Water is the reactant for hydrolysis.[1]
Temperature

Reflux (

) in wet solvent
High heat overcomes the activation energy for nitrile hydration.
Atmosphere Nitrogen/Argon balloonOpen airHygroscopic solvents (DMF) absorb atmospheric water rapidly.
Step-by-Step Protocol: Safe O-Methylation
  • Setup: Flame-dry a 2-neck round bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve 5-Chloro-2-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (1.5 eq). The solution may turn yellow (phenoxide formation).
    
  • Reagent: Add MeI (1.2 eq) dropwise at

    
    .
    
  • Reaction: Warm to RT and stir. Monitor by TLC/LCMS.

    • Critical Check: If the reaction stalls, do not add water or heat excessively. Add catalytic

      
       or switch to 
      
      
      
      .
  • Workup: Pour into ice-water (rapidly, to minimize hydrolysis time of any unreacted SM) and extract immediately with EtOAc.

Advanced Workflow: Cross-Coupling without Hydrolysis

If you must perform a Suzuki or Buchwald-Hartwig coupling on the aryl chloride without protecting the phenol (or if the nitrile is surviving protection but failing here), you must avoid aqueous bases.

The "Anhydrous Suzuki" Protocol

Standard Suzuki coupling uses aqueous


, which is fatal to this nitrile at 

.

Recommended System:

  • Catalyst:

    
     + XPhos (or pre-formed XPhos Pd G4).
    
  • Base: Anhydrous

    
     (finely ground) or 
    
    
    
    .
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Boron Source: Boronic Esters (Bpin) are preferred over Boronic Acids (which release water during trimerization).

SuzukiWorkflow Substrate 5-Cl-2-OH-3-Me-Benzonitrile Decision Is Phenol Protected? Substrate->Decision Protected Yes (Ether) Decision->Protected Yes Unprotected No (Free Phenol) Decision->Unprotected No StdSuzuki Standard Suzuki (Aq. Carbonate OK) Protected->StdSuzuki Risk HIGH RISK: Pd poisoning & Hydrolysis Unprotected->Risk Anhydrous REQUIRED: Anhydrous K3PO4/Toluene + XPhos Pd G4 Risk->Anhydrous Mitigation

Figure 2: Decision matrix for cross-coupling conditions based on phenol protection status.

Troubleshooting Matrix & FAQ

Q1: I see a new peak at M+18 in LCMS. What is it?

  • Diagnosis: This is the primary amide (

    
    ). Hydrolysis has occurred.[2][3][4][5][6]
    
  • Fix: Check your solvent water content (Karl Fischer titration). If using DMF, ensure it is "Anhydrous" grade (water <50 ppm). Switch from

    
     to 
    
    
    
    .

Q2: The reaction turns black and stalls during Suzuki coupling.

  • Diagnosis: The free phenol is coordinating to the Palladium, poisoning the catalyst.

  • Fix: You must protect the phenol first (see Section 2). If protection is impossible, increase catalyst loading to 5 mol% and use a biaryl phosphine ligand (SPhos or XPhos) which is more resistant to poisoning.

Q3: Can I use microwave irradiation?

  • Diagnosis: Microwave heating often creates "hot spots" that accelerate hydrolysis exponentially if any water is present.

  • Fix: Only use microwave heating if the vessel is strictly anhydrous. Conventional oil bath heating is safer for controlling the internal temperature below the hydrolysis threshold (

    
    ).
    

Q4: My product cyclized to a benzoxazole.

  • Diagnosis: This occurs under acidic conditions or high heat with specific nucleophiles.

  • Fix: Maintain a neutral-to-mildly basic pH. Avoid strong Lewis acids (

    
    , 
    
    
    
    ) which activate the nitrile for intramolecular attack by the phenol.

References

  • Mechanism of Nitrile Hydrolysis

    • Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles. Journal of the American Chemical Society. Link

    • Note: Establishes the pH-dependence and rate-limiting steps of nitrile hydr
  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
  • Anhydrous Suzuki Coupling Protocols

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society. Link

    • Context: Describes the use of XPhos and anhydrous conditions to couple sensitive substrates th
  • Synthesis of Salicylonitrile Derivatives

    • Gong, T. J., et al. (2014). Palladium-Catalyzed Selective Cross-Coupling of Chlorophenols. Organic Letters. Link

    • Context: Provides specific conditions for coupling chlorinated phenols while managing the free hydroxyl group.
  • Chemical Safety & Data (5-Chloro-2-hydroxy-3-methylbenzonitrile)

    • PubChem Database. (n.d.). Compound Summary for CID 2800979. National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-methylbenzonitrile

Executive Summary & Solvent Strategy 5-Chloro-2-hydroxy-3-methylbenzonitrile presents a unique purification challenge due to its dual functionality: the acidic phenolic hydroxyl group (-OH) and the polar nitrile group (-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Strategy

5-Chloro-2-hydroxy-3-methylbenzonitrile presents a unique purification challenge due to its dual functionality: the acidic phenolic hydroxyl group (-OH) and the polar nitrile group (-CN) on a lipophilic chlorinated aromatic core.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)MechanismBest For
Primary (Polar) Ethanol / Water 70:30 to 50:50Anti-solvent precipitation driven by the hydrophobic chloro-methyl core.General purification; removal of inorganic salts.
Secondary (Non-Polar) Toluene / Heptane 1:2 to 1:4Temperature-dependent solubility; Phenol H-bonding disrupted by heat.Removal of polar impurities; maximizing yield.
Alternative Ethyl Acetate / Hexane 1:3Polarity gradient.High-purity polishing; removal of tarry residues.

Critical Note: Avoid basic solvents (e.g., Pyridine) or unbuffered aqueous systems with high pH, as the phenolic proton is acidic (


). Deprotonation will form a water-soluble phenolate salt, preventing crystallization.

Detailed Experimental Protocol

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude 5-Chloro-2-hydroxy-3-methylbenzonitrile Dissolve Dissolve in Hot Solvent 1 (Ethanol or Toluene) @ 70-80°C Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids present) Carbon Add Activated Carbon (If colored) CheckSol->Carbon Yes (Colored) AntiSolvent Slow Addition of Solvent 2 (Water or Heptane) CheckSol->AntiSolvent Yes (Clear) Filter->AntiSolvent Carbon->Filter Cooling Gradual Cooling (RT -> 4°C -> -10°C) AntiSolvent->Cooling Oiling ISSUE: Oiling Out? Cooling->Oiling Reheat Reheat & Add More Solvent 1 Oiling->Reheat Yes Seed Add Seed Crystals Oiling->Seed No (Metastable) Collect Filtration & Wash (Cold Solvent 2) Oiling->Collect No (Crystals formed) Reheat->AntiSolvent Seed->Cooling Dry Vacuum Dry @ 45°C Collect->Dry

Caption: Decision tree for the recrystallization of substituted benzonitriles, highlighting interventions for oiling out.

Standard Operating Procedure (Ethanol/Water System)
  • Dissolution:

    • Place 10 g of crude 5-Chloro-2-hydroxy-3-methylbenzonitrile in a 250 mL round-bottom flask.

    • Add Ethanol (95%) (approx. 30-40 mL) and heat to reflux (78°C).

    • Observation: The solid should dissolve completely. If not, add ethanol in 5 mL increments until dissolution.

  • Clarification (Optional):

    • If the solution is dark brown/black, add 0.5 g activated carbon. Stir at reflux for 10 mins.

    • Perform a hot filtration through a pre-warmed Celite pad to remove carbon/insolubles.

  • Crystallization:

    • Maintain the filtrate at ~60°C.

    • Dropwise add warm Water (50-60°C) until a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity.

    • Remove heat source and allow the flask to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling promotes oiling out.

  • Isolation:

    • Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

    • Filter the white/off-white needles using a Buchner funnel.

    • Wash the cake with 20 mL of cold Ethanol/Water (30:70 mixture).

  • Drying:

    • Dry under vacuum (50 mbar) at 45°C for 12 hours.

    • Target Melting Point: Check against standard (approx. range for similar analogs is 150-200°C, exact value requires CoA verification).

Troubleshooting & FAQs

Q1: The product is separating as an oil (oiling out) instead of crystals. Why?

Cause: This is common with phenols. The "oil" is a liquid phase of the product saturated with solvent, occurring because the solution temperature is above the melting point of the solvated product. Solution:

  • Reheat the mixture until the oil dissolves.

  • Increase Solvent 1 (Ethanol): The mixture is too rich in the anti-solvent (water). Add 10-15% more ethanol.

  • Seed: Cool to just above the cloud point and add a seed crystal of pure material.

  • Agitation: Vigorous stirring can induce nucleation and prevent oil coalescence.

Q2: My yield is very low (<50%). Where is the product?

Cause: The compound likely has high solubility in the mother liquor, or the phenol group is partially ionized. Solution:

  • pH Check: Ensure the pH of the aqueous component is slightly acidic (pH 4-5). Add a drop of HCl if necessary to suppress phenolate formation.

  • Concentration: Rotovap the mother liquor to half volume and repeat the cooling step (Second Crop).

  • Solvent Switch: Switch to Toluene/Heptane . The solubility differential in toluene between 110°C and 20°C is often superior for aryl chlorides.

Q3: The product is colored (yellow/orange) even after recrystallization.

Cause: Oxidation products of the phenol (quinones) or trace metal complexes. Solution:

  • Activated Carbon: Repeat the process but ensure you use "acid-washed" activated carbon.

  • Sodium Dithionite: Add a small amount (<100 mg) of sodium dithionite to the aqueous phase during recrystallization to reduce colored quinones back to colorless phenols.

Q4: Can I use Acetone instead of Ethanol?

Answer: Yes, Acetone/Water is a viable alternative. However, Acetone has a lower boiling point (56°C), which limits the solubility curve range compared to Ethanol (78°C) or Toluene (110°C). Use Acetone only if the crude material is highly soluble and thermally sensitive.

Chemical Safety & Handling

  • Hazard Class: Irritant/Toxic (H302, H315, H319).

  • PPE: Nitrile gloves, safety goggles, and fume hood required.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. Product Specification: 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3).Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9852519, Avatrombopag (Related Intermediate).Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • ChemicalBook. Synthesis and properties of 3-chloro-5-hydroxybenzonitrile (Structural Analog).Link

Optimization

removing unreacted 5-chlorosalicylaldehyde from product mixture

This technical guide is structured as a dynamic support center resource, designed to troubleshoot the specific challenge of removing unreacted 5-chlorosalicylaldehyde (5-CSA) from reaction mixtures. Topic: Removal of Unr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed to troubleshoot the specific challenge of removing unreacted 5-chlorosalicylaldehyde (5-CSA) from reaction mixtures.

Topic: Removal of Unreacted 5-Chlorosalicylaldehyde (5-CSA) Ticket ID: PUR-5CSA-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Chemical Profile

Before initiating any purification protocol, you must understand the physicochemical behavior of the impurity. 5-Chlorosalicylaldehyde is not a standard aldehyde; its behavior is dominated by the ortho-phenolic hydroxyl group.

PropertyValue / CharacteristicImpact on Purification
Structure 5-Chloro-2-hydroxybenzaldehydeContains both acidic (phenol) and electrophilic (aldehyde) handles.
pKa ~7.73 (Phenolic OH)High. It is significantly more acidic than simple alcohols. It can be deprotonated by weak bases (e.g.,

, NaOH).
H-Bonding Strong Intramolecular (O-H

O=C)
Reduces polarity, causing it to streak on silica and behave "less polar" than predicted.
Solubility Lipophilic (neutral form)Soluble in DCM, EtOAc, Ether. Insoluble in water unless deprotonated.
Visual Cue Colorless (neutral)

Yellow (anionic)
Forms a bright yellow phenoxide anion upon basification. Use this as a visual indicator.

Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to determine the safest method for your specific product.

purification_logic Start START: Product Mixture + 5-CSA Q1 Is your PRODUCT acidic? (e.g., Carboxylic acid, Phenol) Start->Q1 Q2 Is your PRODUCT base-sensitive? (e.g., Esters, hydrolyzable imines) Q1->Q2 No MethodC METHOD C: Chromatography / Scavenging (For Complex Mixtures) Q1->MethodC Yes (Co-elution risk) Q3 Is your PRODUCT an Aldehyde or Ketone? Q2->Q3 Yes (Unstable) MethodA METHOD A: Base Extraction (Best for Neutral/Basic Products) Q2->MethodA No (Stable to Base) MethodB METHOD B: Bisulfite Wash (Best for Base-Sensitive Products) Q3->MethodB No Q3->MethodC Yes (Bisulfite will react)

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability.

Troubleshooting Guides & Protocols

METHOD A: The "Phenoxide Switch" (Base Extraction)

Best For: Neutral products (Amides, protected amines, ethers) or basic products (tertiary amines). Mechanism: 5-CSA is deprotonated by base to form sodium 5-chloro-2-formylphenolate, which is highly water-soluble and partitions out of the organic phase.

Protocol:

  • Dilution: Dissolve your crude mixture in a water-immiscible solvent (DCM or Ethyl Acetate).

  • The Wash: Add an equal volume of 1M NaOH or 10%

    
     .
    
    • Critical Observation: The aqueous layer should turn bright yellow immediately. This is the 5-CSA phenoxide.

  • Separation: Shake vigorously for 2 minutes. Allow layers to separate.[1][2]

  • Validation: Drain the aqueous layer.[2] Repeat the wash until the aqueous layer is colorless .[3]

    • Why? If the aqueous layer is still yellow, 5-CSA is still present.

  • Finishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    

FAQ for Method A:

  • Q: My product is a Schiff Base (Imine). Can I use this?

    • A: Proceed with Caution. Many Schiff bases are stable to basic washes but hydrolyze in acid. However, if your Schiff base is derived from 5-CSA, equilibrium dynamics might lead to slight hydrolysis. Use cold

      
       (weaker base) and work quickly.
      
  • Q: An emulsion formed. [3]

    • A: 5-CSA phenoxide acts as a surfactant. Add solid NaCl to saturate the aqueous phase or filter the mixture through a pad of Celite to break the emulsion.

METHOD B: Bisulfite Sequestration

Best For: Base-sensitive products (Esters, Lactones) where Method A would destroy the product. Mechanism: The aldehyde moiety of 5-CSA reacts with bisulfite (


) to form a water-soluble sulfonate adduct.
Note: The intramolecular H-bond in 5-CSA makes the aldehyde less reactive than typical aldehydes, so vigorous agitation is required.

Protocol:

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (

    
    ) in water.
    
    • Pro-Tip: Add 5-10% Ethanol to the aqueous bisulfite solution to increase the solubility of 5-CSA at the interface.

  • Reaction: Add the bisulfite solution to your organic phase (DCM/EtOAc).

  • Agitation: Shake vigorously for at least 5-10 minutes. The reaction is biphasic and diffusion-limited.

  • Separation: The adduct will migrate to the aqueous layer.

  • Recovery (Optional): If you need to recover the 5-CSA, treat the aqueous layer with base (NaOH) and extract back into organics.[2][4]

FAQ for Method B:

  • Q: Can I use this if my product is an amine?

    • A: Generally yes, but be aware that bisulfite can form adducts with unhindered amines.

  • Q: It's not working; 5-CSA remains in the organic layer.

    • A: The intramolecular H-bond is stabilizing the aldehyde. Increase surface area (stir rapidly in a flask rather than shaking in a funnel) or switch to Method C .

METHOD C: Chromatography & Scavenging (Polishing)

Best For: "Sticky" situations where extraction fails (e.g., Product is also a phenol or an aldehyde).

Chromatography Troubleshooting:

  • Issue: 5-CSA "streaks" or tails on silica gel.

  • Cause: The phenolic proton interacts with the silanols on the silica surface.

  • Fix: Acidify your mobile phase. Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses ionization and sharpens the peak, allowing 5-CSA to elute cleanly (usually with a high

    
     due to H-bonding).
    

Solid-Phase Scavenging:

  • Reagent: Polymer-supported amine (e.g., Trisamine resin) or Hydrazine resin.

  • Workflow: Add 3-5 equivalents of resin to the reaction mixture. Stir for 2-4 hours. Filter off the resin. The 5-CSA remains covalently bound to the beads.

  • Advantage: No aqueous workup required; ideal for water-sensitive products.

References & Validation Data

Validation of pKa and Solubility: The acidity of 5-CSA (pKa ~7.73) allows for selective deprotonation compared to neutral organic products. This is the fundamental basis for Method A [1][2].

Bisulfite Reactivity: While salicylaldehydes are less reactive due to hydrogen bonding, bisulfite adduct formation remains a valid pathway for separation, particularly when facilitated by phase-transfer catalysts or alcoholic co-solvents [3].

Schiff Base Stability: Researchers synthesizing Schiff bases from 5-CSA often utilize recrystallization (Ethanol) rather than chromatography, as the product often precipitates while the unreacted aldehyde remains in the mother liquor [4].

References
  • PubChem. (n.d.). 5-Chlorosalicylaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Retrieved from [Link]

  • Shi, L., et al. (2007).[5] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Retrieved from [Link][6]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile Derivatives

Welcome to the technical support center dedicated to the synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of reflux time. Our goal is to provide a framework for logical troubleshooting and systematic optimization, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during your synthesis. The answers are structured to not only provide a solution but also to explain the underlying chemical reasoning.

Question 1: My reaction shows low or incomplete conversion to the 5-Chloro-2-hydroxy-3-methylbenzonitrile derivative, even after what seems like a sufficient reflux period. What are the likely causes?

Answer: Incomplete conversion is a common issue that can stem from several factors beyond simply the duration of reflux. A systematic diagnosis is crucial.

  • Suboptimal Reaction Temperature: The reflux temperature is dictated by the boiling point of your chosen solvent. If this temperature is insufficient to overcome the reaction's activation energy, the reaction will proceed slowly or stall. The electronic nature of your specific aryl halide precursor, influenced by the combined effects of the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro group, dictates this energy barrier.

    • Solution: Consider switching to a higher-boiling point solvent (e.g., from Toluene to DMF or xylene), but be mindful that higher temperatures can also promote side reactions.[1][2] This change must be approached cautiously and monitored closely.

  • Catalyst Inefficiency or Deactivation (Palladium-Catalyzed Cyanation Routes): In cross-coupling reactions, the health of your catalyst is paramount.

    • Catalyst Poisoning: Cyanide ions are known to poison palladium catalysts, reducing their efficacy over time.[1] Using a cyanide source with lower solubility, such as zinc cyanide (Zn(CN)₂), can maintain a low concentration of free cyanide, mitigating this issue and often leading to more consistent results despite potentially requiring longer reaction times.[1]

    • Inefficient Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from sources like Pd₂(dba)₃. Using palladacycle pre-catalysts can ensure more reliable generation of the active catalyst in situ.[1]

  • Steric Hindrance: The substitution pattern on your aromatic ring, particularly the methyl group ortho to the hydroxyl and meta to the chloro group, can sterically hinder the approach of the cyanide nucleophile or the coordination of the catalyst. This inherently slows the reaction rate, necessitating longer reflux times or more robust catalytic systems.[1]

Question 2: I'm achieving good conversion, but my final product is contaminated with significant byproducts. How does reflux time contribute to this, and how can it be mitigated?

Answer: The formation of byproducts is often a kinetic and thermodynamic puzzle where reflux time and temperature play a central role.

  • Thermal Degradation: Your target molecule or starting materials may not be stable at the reflux temperature over extended periods. Prolonged heating can lead to decomposition, often characterized by a darkening of the reaction mixture.

  • Competing Side Reactions: High temperatures can enable alternative reaction pathways. For instance, with hydroxyl-substituted benzonitriles, excessively high temperatures (>100°C) can sometimes lead to the formation of high-melting triazine byproducts through self-condensation, which can drastically lower the yield.[3]

    • Solution: The key is to find the minimum effective reflux time. This is achieved not by guessing, but by diligent reaction monitoring. Aim to stop the reaction as soon as the starting material is consumed to a satisfactory level, before byproduct formation accelerates.

Question 3: How can I systematically and efficiently determine the optimal reflux time for my specific derivative without running an exhaustive series of trial-and-error experiments?

Answer: The most efficient method for optimizing reflux time is to monitor the reaction's progress directly. This provides real-time data to make an informed decision on when to terminate the reaction.

  • Qualitative Monitoring with Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique to visualize the consumption of starting materials and the formation of the product. By taking small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), you can observe the point at which the starting material spot disappears or ceases to diminish in intensity.[4]

  • Quantitative Monitoring with HPLC/GC: For more precise analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice. These techniques can quantify the exact percentage of starting material remaining and product formed over time. Plotting concentration versus time allows you to identify the reaction endpoint with high confidence.[5]

A well-designed time-course study is the most authoritative method. See the protocols section below for a detailed workflow.

Workflow for Optimizing Reflux Time

G start Start: Setup Reaction (t=0) take_aliquot Take Aliquot at Time Interval (e.g., 1 hr) start->take_aliquot Begin Reflux analyze Analyze via TLC/HPLC take_aliquot->analyze decision Is Starting Material Consumed? (>95%) analyze->decision continue_reflux Continue Reflux decision->continue_reflux No workup Stop Reaction & Proceed to Work-up decision->workup Yes continue_reflux->take_aliquot Repeat Cycle end End: Optimal Time Identified workup->end

Caption: A systematic workflow for determining optimal reflux time using reaction monitoring.

Frequently Asked Questions (FAQs)

Q: What is a reasonable starting point for reflux time when synthesizing a novel 5-Chloro-2-hydroxy-3-methylbenzonitrile derivative? A: Based on analogous syntheses of substituted benzonitriles, a preliminary reflux time of 3 to 12 hours is a common starting point.[4][6] However, this is highly dependent on the specific substrate and reaction conditions. It should be used as an initial parameter for a properly monitored experiment, not as a fixed endpoint.

Q: My synthesis involves a Nucleophilic Aromatic Substitution (SNAr) mechanism. How does the leaving group (e.g., F vs. Cl) affect the expected reflux time? A: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which temporarily breaks aromaticity.[7] A more electronegative halogen, like fluorine, is a stronger electron-withdrawing group and therefore activates the ring more effectively towards this attack. Consequently, aryl fluorides often react faster than aryl chlorides in SNAr, potentially requiring shorter reflux times, which is opposite to the trend seen in Sₙ1 and Sₙ2 reactions.[7][8]

Q: Can I simply increase the catalyst loading to shorten the reflux time? A: While increasing catalyst loading can increase the reaction rate, it is often not the most cost-effective or efficient solution. It can also lead to more complex purification challenges due to residual catalyst. It is always preferable to first optimize other parameters such as temperature, solvent, and ligand choice before resorting to higher catalyst loads.

Data Presentation: Hypothetical Optimization Study

The table below illustrates hypothetical results from an optimization study for the cyanation of an aryl chloride precursor, demonstrating the interplay between reflux time, temperature (via solvent choice), and reaction outcome.

EntrySolventTemperature (°C)Reflux Time (h)Conversion (%)Yield of Pure Product (%)
1Toluene~111126558
2Toluene~111248072
3p-Xylene~138129891
4p-Xylene~138249885 (slight degradation)
5DMF~1538>9993

This data is illustrative and serves as an example of how results can be tabulated for comparative analysis.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines a standard procedure for tracking reaction progress.

  • Preparation: Before starting the reaction (t=0), dissolve a small amount of your starting aryl halide in a suitable solvent (e.g., ethyl acetate). This will be your reference spot.

  • Plate Spotting: On a TLC plate, apply a small spot of the reference solution. Start the reaction reflux.

  • Time-Point Sampling: After the first hour, withdraw a micro-sample (~5-10 µL) from the reaction mixture using a glass capillary and spot it on the TLC plate next to the reference spot.

  • Repeat: Repeat the sampling process at regular intervals (e.g., every 1-2 hours).

  • Development: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your starting material and product.

  • Visualization: Visualize the plate under a UV lamp. The optimal reflux time is reached when the spot corresponding to the starting material has faded significantly or disappeared completely.

Troubleshooting Logic Diagram

G problem Problem: Low Yield / Incomplete Conversion cause_temp Cause: Sub-optimal Temperature? problem->cause_temp cause_catalyst Cause: Catalyst Inactivity? problem->cause_catalyst cause_time Cause: Insufficient Time? problem->cause_time sol_temp Solution: Use higher boiling solvent. Monitor for side reactions. cause_temp->sol_temp Yes sol_catalyst Solution: Use palladacycle precatalyst. Use Zn(CN)₂ to avoid poisoning. cause_catalyst->sol_catalyst Yes sol_time Solution: Monitor reaction via TLC/HPLC. Extend reflux based on data. cause_time->sol_time Yes

Caption: A decision-making diagram for troubleshooting low conversion in benzonitrile synthesis.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Benzonitriles. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for 2-(Benzyloxy)-3-methylbenzonitrile in Materials Science. BenchChem.
  • Organic Syntheses. p-NITROBENZONITRILE.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. BenchChem.

Sources

Optimization

solubility issues of 5-Chloro-2-hydroxy-3-methylbenzonitrile in ethanol

This is a technical support guide designed for researchers working with 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3).[1][2][3][4][5] Topic: 5-Chloro-2-hydroxy-3-methylbenzonitrile in Ethanol Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3).[1][2][3][4][5]

Topic: 5-Chloro-2-hydroxy-3-methylbenzonitrile in Ethanol

Executive Summary

Users frequently report difficulty dissolving 5-Chloro-2-hydroxy-3-methylbenzonitrile in ethanol (EtOH), specifically citing low saturation limits at room temperature and "oiling out" (liquid-liquid phase separation) during recrystallization.[1][2][3][4][5]

This behavior is intrinsic to the compound's structural chemistry:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl and nitrile groups form a pseudo-ring structure, reducing the molecule's ability to hydrogen-bond with the solvent (ethanol).[3][4][5]

  • Lattice Energy: The planar, chlorinated aromatic ring stacks efficiently, creating a high-energy crystal lattice that requires significant thermal energy to break.

  • Acidity (pKa effects): The electron-withdrawing chlorine and nitrile groups increase the acidity of the phenol.[5] Trace basicity or acidity in the solvent can drastically alter solubility profiles.

Troubleshooting Guide (Q&A)
Q1: Why won't the compound dissolve in absolute ethanol at Room Temperature (RT)?

Diagnosis: Thermodynamic Barrier. The crystal lattice energy of this compound is high due to


 stacking enhanced by the chlorine atom.[3][4][5] At RT, ethanol cannot overcome this lattice energy.
Solution: 
  • Heat is mandatory: You must heat the solvent to near-reflux (

    
    ) to achieve significant dissolution.[1][2][3][4][5]
    
  • Sonication: Use ultrasonic energy to break particle agglomerates, but do not rely on it for thermodynamic solubility.

Q2: I heated it, it dissolved, but upon cooling, it formed an oil instead of crystals. Why?

Diagnosis: The "Oiling Out" Phenomenon. This occurs when the compound's melting point is depressed by the solvent (solvated melt) or impurities, causing it to separate as a liquid phase before it can crystallize. Corrective Protocol:

  • Re-heat until the solution is clear.

  • Seed the solution: Add a tiny crystal of the pure compound at

    
    below the saturation temperature.
    
  • Slow Cooling: Wrap the flask in foil/cotton to cool it over 2-3 hours. Rapid cooling promotes oiling.

Q3: Can I increase solubility without heating?

Diagnosis: Solvent Polarity Mismatch. Solution: Yes, by adjusting the solvent system.[6]

  • Co-solvent: Add 5-10% DMSO or DMF .[1][2][3] These dipolar aprotic solvents disrupt the intramolecular H-bonds, drastically increasing solubility.[3][4][5]

  • pH Adjustment: If the application permits, add 1.0 equivalent of a base (e.g., TEA or NaOH). This deprotonates the phenol (forming the phenolate anion), which is highly soluble in ethanol.

Technical Data & Benchmarking

The following table summarizes solubility behaviors observed in our application lab. Note: Values are approximate and depend on purity.

Solvent SystemSolubility at 25°CSolubility at RefluxPrimary IssueRecommended Use
Ethanol (100%) Low (< 10 mg/mL)Moderate (~50 mg/mL)Slow dissolutionGeneral Reactions
Ethanol/Water (80:20) Very LowModerateOiling Out Recrystallization (Careful)
DMSO High (> 100 mg/mL)Very HighHigh Boiling Pt.[1][2][3][4][5]Stock Solutions / Assays
Ethyl Acetate ModerateHighEvaporationExtraction / Work-up
Experimental Protocols
Protocol A: Determination of Saturation Limit (Gravimetric)

Use this to verify if your specific batch meets solubility requirements.

  • Weigh 100 mg of 5-Chloro-2-hydroxy-3-methylbenzonitrile into a 4 mL vial.

  • Add 1.0 mL of Ethanol. Cap tightly.

  • Heat to 70°C in a block heater with stirring (1000 rpm) for 30 mins.

    • If solid remains: Solubility is < 100 mg/mL.

    • If clear: Add 50 mg more solid and repeat.

  • Once saturated (solid persists at hot temp), filter the hot supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporate solvent (Genevac or N2 stream) and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Optimized Recrystallization (Anti-Oiling)

Standard ethanol/water recrystallization often fails. Use this modified "Cloud Point" method.

  • Dissolve crude solid in minimum hot Ethyl Acetate (not ethanol).

  • While boiling, slowly add hot Hexane (or Heptane) dropwise until persistent cloudiness appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.[3]

  • Remove from heat.[6] Insulate the flask to ensure cooling to RT takes >2 hours.

  • Result: Defined needles/prisms instead of amorphous oil.

Visualizations
Figure 1: Solubility Troubleshooting Decision Tree

Follow this logic path to resolve dissolution failures.

SolubilityTroubleshooting Start Start: Compound won't dissolve in Ethanol Heat Apply Heat (70°C) Start->Heat Dissolved Did it dissolve? Heat->Dissolved YesDissolved Cool slowly to RT Dissolved->YesDissolved Yes NoDissolved Check Purity / Saturation Dissolved->NoDissolved No Oiling Problem: Oiling Out? YesDissolved->Oiling Cosolvent Action: Add 5% DMSO or switch to EtOAc NoDissolved->Cosolvent Still solid? Seed Action: Reheat & Seed (Add crystal at 50°C) Oiling->Seed Yes (Liquid phase) Success Success: Clear Solution / Crystals Oiling->Success No (Crystals) Seed->Success Cosolvent->Success

Caption: Decision logic for troubleshooting solubility and crystallization issues in ethanol.

Figure 2: Mechanistic Barrier to Solubility

Why this molecule struggles in polar protic solvents.

Mechanism cluster_0 Solubility Barrier Compound 5-Chloro-2-hydroxy-3-methylbenzonitrile Solvent Ethanol Molecules Compound->Solvent Resists Solvation IntraHB Intramolecular H-Bond (OH ... CN) IntraHB->Compound Locks Hydroxyl Lattice Crystal Lattice (Pi-Stacking) Lattice->Compound High Energy Barrier

Caption: The intramolecular H-bond (OH-CN) prevents ethanol from effectively solvating the molecule.[1][2][3][4][5]

References
  • Sigma-Aldrich. 5-Chloro-2-hydroxy-3-methylbenzonitrile Product Specification & Safety Data Sheet. CAS 1210749-61-3.[1][2][3][4][5][7] [1][2][5]

  • PubChem. Compound Summary: 5-Chloro-2-hydroxy-3-methylbenzonitrile.[1][2][3][4][5][8][9] National Library of Medicine. [1][2][5]

  • ChemicalBook. Synthesis and Properties of Chlorinated Hydroxybenzonitriles. (General reference for class properties).

  • MIT OpenCourseWare. Recrystallization Guide: Dealing with Oiling Out. Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 5-Chloro-2-hydroxy-3-methylbenzonitrile

Case ID: SC-5Cl-CN-001 Status: Active Subject: Troubleshooting Low Purity & Regioselectivity in Scale-Up Applicable CAS: 1210749-61-3 (Target), 473923-96-5 (Precursor Analogues)[1][2] Dashboard: Rapid Diagnostic Matrix B...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-5Cl-CN-001 Status: Active Subject: Troubleshooting Low Purity & Regioselectivity in Scale-Up Applicable CAS: 1210749-61-3 (Target), 473923-96-5 (Precursor Analogues)[1][2]

Dashboard: Rapid Diagnostic Matrix

Before modifying your process, identify your specific failure mode using the table below.

SymptomProbable CauseTechnical Intervention
Purity < 90% (Regioisomer) Competitive chlorination at C6 (ortho to OH) or C4.[1][2]Switch Solvent/Temp: Move to non-polar solvents (Toluene) at lower T (-10°C) to enhance para-selectivity (C5).
Purity < 90% (Over-chlorinated) Presence of Dichloro species (4,5-Cl or 5,6-Cl).[1][2]Stoichiometry Control: Reduce chlorinating agent to 0.95 eq. Use "Starve-Feed" addition.[1][2]
Low Assay / High Color Oxidative coupling of phenols (Quinone formation).[2]Atmosphere Control: Ensure strict

purge. Add antioxidant (e.g., BHT) traces if permissible.[2]
"Sticky" Solid / Oil Trapped solvent or eutectic impurity mixture.[1][2]Crystallization: Switch from crash-precipitation to controlled cooling in IPA/Water or Toluene/Heptane.[1][2]

Module 1: The Regioselectivity Crisis (Isomer Control)

The Mechanistic Challenge

The synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile typically involves the electrophilic aromatic chlorination of 2-hydroxy-3-methylbenzonitrile .[1][2]

  • Electronic Battlefield:

    • -OH (Pos 2): Strong activator. Directs para to Position 5 (Target) and ortho to Position 6 (Impurity).[2]

    • -CH3 (Pos 3): Weak activator. Directs para to Position 6 (Impurity) and ortho to Position 4.[2]

    • -CN (Pos 1): Deactivator. Directs meta to Position 5 (Target).[2]

While Position 5 is electronically favored (reinforcement by -OH and -CN), Position 6 is a competitive "hotspot" due to the directing effect of the Methyl group and the ortho-directing power of the Hydroxyl group.[1][2] In scale-up, localized hot-spots or polar solvents can lower the energy barrier for C6-chlorination, leading to the 6-Chloro isomer , which is notoriously difficult to separate.[1][2]

Workflow Visualization: Reaction Pathways

ReactionPathways Figure 1: Competitive Chlorination Pathways in Scale-Up SM Starting Material (2-Hydroxy-3-methylbenzonitrile) Target TARGET (C5-Cl) 5-Chloro-2-hydroxy- 3-methylbenzonitrile SM->Target Major Pathway (Para to OH) Impurity_Ortho IMPURITY (C6-Cl) 6-Chloro isomer SM->Impurity_Ortho Competitive Pathway (Ortho to OH / Para to Me) Reagent Chlorinating Agent (SO2Cl2 or Cl2) Reagent->SM Impurity_Di IMPURITY (Dichloro) 4,5- or 5,6-Dichloro Target->Impurity_Di Over-Chlorination Impurity_Ortho->Impurity_Di Over-Chlorination

Troubleshooting Protocol: Regioselectivity

Q: I am seeing 5-8% of the 6-chloro isomer. How do I reduce this?

A: You must enhance the para-directing preference of the phenol.[1][2]

  • Solvent Switch: If using Acetonitrile or DMF, switch to Toluene or Dichloromethane (DCM) .[2] Polar solvents stabilize the transition state for ortho-attack (C6).[1][2] Non-polar solvents favor the para-attack (C5) due to steric and electronic factors.[1][2]

  • Reagent Selection:

    • Chlorine Gas (

      
      ): Aggressive.[1][2] Hard to control selectivity on scale.
      
    • Sulfuryl Chloride (

      
      ):[2]Recommended.  Allows precise stoichiometric control and milder conditions.[2]
      
    • NCS (N-Chlorosuccinimide):[1][2] High selectivity but cost-prohibitive for multi-kg scale.[1][2]

  • Temperature Control: Lower the reaction temperature to -5°C to 0°C . Higher temperatures (e.g., >25°C) overcome the activation energy difference between C5 and C6, degrading selectivity.[2]

Module 2: The Over-Reaction Trap (Stoichiometry)

The "Starve-Feed" Principle

In batch reactors, adding the chlorinating agent all at once creates a transient high-concentration zone.[1][2] Even if the global stoichiometry is 1:1, local excesses lead to dichloro impurities (e.g., 4,5-dichloro-2-hydroxy-3-methylbenzonitrile).[1][2]

Troubleshooting Protocol: Stoichiometry

Q: My LC-MS shows M+34 peaks (Dichloro). How do I stop this?

A: Implement a "Starve-Feed" dosing strategy.

  • Stoichiometry: Target 0.95 to 0.98 equivalents of

    
    . It is better to have 2% unreacted starting material (which can be removed by recrystallization) than 2% dichloro impurity (which often co-crystallizes).[2]
    
  • Dosing Rate: Add the chlorinating agent as a solution (diluted in the reaction solvent) over 2–4 hours .

  • End-Point Control: Do not stir overnight "just to be safe." Monitor by HPLC every 30 minutes after 90% addition. Quench immediately when the conversion plateaus.

Module 3: Purification & Isolation

The "Sticky Solid" Problem

Polysubstituted phenols often form oils or sticky solids due to hydrogen bonding networks and low melting points of eutectic impurity mixtures.[2]

Purification Decision Tree

PurificationLogic Figure 2: Purification Logic Flow Start Crude Reaction Mixture Check Check HPLC Purity Start->Check HighPurity Purity > 95% Direct Crystallization Check->HighPurity Clean LowPurity Purity < 95% Acid/Base Workup Required Check->LowPurity Dirty Cryst_Solvent Recrystallization Solvent: IPA/Water (Best for removal of SM) OR Toluene/Heptane (Best for removal of tars) HighPurity->Cryst_Solvent AB_Step1 Dissolve in dilute NaOH (Phenol -> Phenolate) LowPurity->AB_Step1 AB_Step2 Wash with Toluene/EtOAc (Removes neutral impurities) AB_Step1->AB_Step2 AB_Step3 Acidify Aqueous Layer (Precipitate Phenol) AB_Step2->AB_Step3 AB_Step3->Cryst_Solvent

Q: The product is oiling out during recrystallization. What do I do?

A: "Oiling out" occurs when the product precipitates above its melting point or in the presence of impurities that depress the melting point.[1][2]

  • Seed at Cloud Point: Cool the solution slowly. When the first turbidity appears (Cloud Point), add pure seed crystals (0.5 wt%).[2] Hold temperature for 1 hour to allow crystal growth before further cooling.

  • Solvent Modification: If using Ethanol/Water, switch to 2-Propanol (IPA) / Water . IPA has better solubility characteristics for substituted phenols.[1][2]

  • Acid/Base Swing: If the crude is very dark (tars), dissolve the crude in 1N NaOH (aq).[2] Wash this aqueous phase with Toluene (removes non-phenolic neutrals).[2] Then, slowly acidify the aqueous phase with HCl to pH 2.[2] The product should precipitate as a cleaner solid.[2]

Module 4: Analytical Controls

Method parameters for monitoring reaction progress and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Acidic pH is critical to keep the phenol protonated and sharp).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Nitrile absorption) and 280 nm (Phenol absorption).[2]

  • Key Markers:

    • RT ~ 5.0 min: Starting Material.[1][2][3][4][5][6][7][8]

    • RT ~ 7.2 min:Target (5-Cl) .

    • RT ~ 7.5 min: 6-Cl Isomer (Close elution—requires good column efficiency).[1][2]

    • RT ~ 9.0 min: Dichloro impurities.[2]

References

  • Sigma-Aldrich. Product Specification: 5-chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3).[1][2][9]Link[2]

  • National Institutes of Health (PMC). Polar Heterobenzylic C(sp3)–H Chlorination Pathway.[2] (Discusses chlorination selectivity principles). Link

  • ChemicalBook. Synthesis of 3-chloro-5-hydroxybenzonitrile. (Analogous phenolic chlorination protocols).[2] Link

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. (Scale-up chlorination safety and stoichiometry). Link

  • Organic Syntheses. General Procedures for Chlorination of Phenols. (Foundational techniques for controlling regio-isomers). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Characterization of the Nitrile Group in 5-Chloro-2-hydroxy-3-methylbenzonitrile

Executive Summary Target Molecule: 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3 / 55877-79-7) Primary Diagnostic Band: Nitrile (–C≡N) Stretching Vibration Spectral Region: 2225–2240 cm⁻¹ Intensity: Medium-S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3 / 55877-79-7) Primary Diagnostic Band: Nitrile (–C≡N) Stretching Vibration Spectral Region: 2225–2240 cm⁻¹ Intensity: Medium-Strong, Sharp

This guide provides a high-resolution analysis of the vibrational spectroscopy of 5-Chloro-2-hydroxy-3-methylbenzonitrile, a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Avatrombopag). Unlike standard spectral libraries that list peak positions without context, this document analyzes the electronic causality governing the nitrile shift, offering researchers a robust method for distinguishing this scaffold from structural isomers and process impurities.

The Nitrile Fingerprint: Mechanism & Identification

The nitrile group is a "silent" reporter in many organic molecules, appearing in a spectral window (2200–2300 cm⁻¹) largely free from interference by other functional groups. For 5-Chloro-2-hydroxy-3-methylbenzonitrile, the position of this band is dictated by the interplay of three substituents on the benzene ring.

Electronic Push-Pull Analysis

The vibrational frequency (


) of the C≡N bond is directly proportional to the bond force constant (

). Substituents affect

through resonance (

) and inductive (

) effects:
  • The Nitrile Baseline: Unsubstituted benzonitrile absorbs at ~2230 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles (e.g., acetonitrile at 2253 cm⁻¹) by reducing the triple-bond character.

  • 2-Hydroxy Group (+R Effect): The hydroxyl group ortho to the nitrile acts as a strong resonance donor. This increases electron density in the ring, facilitating back-donation into the nitrile

    
     antibonding orbital, slightly weakening the C≡N bond and lowering the frequency (Red Shift).
    
  • 5-Chloro Group (-I Effect): The chlorine atom meta to the nitrile exerts a strong inductive electron-withdrawing effect. This removes electron density from the ring, reducing back-donation and effectively "stiffening" the C≡N bond, shifting the frequency higher (Blue Shift).

  • 3-Methyl Group (+I Effect): A weak electron donor that stabilizes the ring system but has a minor perturbation effect compared to the -OH and -Cl groups.

Net Result: The opposing effects of the -OH (red shift) and -Cl (blue shift) groups largely cancel out, anchoring the nitrile band in the 2228 ± 5 cm⁻¹ range, distinct from saturated nitrile impurities.

Visualization of Substituent Effects

The following diagram illustrates the electronic competition that determines the final wavenumber.

G Substituents Substituents OH 2-OH Group (+R Effect) Substituents->OH Cl 5-Cl Group (-I Effect) Substituents->Cl Ring Aromatic Ring Electron Density OH->Ring Increases e- Density Cl->Ring Withdraws e- Density CN_Bond C≡N Bond Force Constant (k) Ring->CN_Bond Back-donation (π -> π*) Frequency Frequency (~2230 cm⁻¹) CN_Bond->Frequency Determines Position

Figure 1: Electronic "Tug-of-War" determining the nitrile stretching frequency. The 2-OH group promotes a red shift (lower wavenumber), while the 5-Cl group promotes a blue shift (higher wavenumber).

Comparative Performance Guide

In drug development, distinguishing the target intermediate from precursors and isomers is vital. The table below compares the FTIR signature of the target against common alternatives and analogs.

CompoundStructure TypeNitrile (C≡N)

Spectral Characteristics
5-Chloro-2-hydroxy-3-methylbenzonitrile Target 2228–2235 cm⁻¹ Sharp, Medium Intensity. Distinct from OH stretch (3200-3400 broad).
Benzonitrile Parent Standard2230 cm⁻¹Reference standard. Lacks OH and Cl bands.
Acetonitrile Solvent/Aliphatic2253 cm⁻¹Significantly higher frequency due to lack of conjugation. Easily distinguished.
3-Chloro-5-hydroxybenzonitrile Isomer~2235–2240 cm⁻¹Substitution pattern changes resonance; Cl is meta to CN but OH is meta (no resonance).
2-Chloro-6-methylbenzonitrile Analog (No OH)~2225 cm⁻¹Lacks the broad OH stretch; nitrile band shifts slightly due to steric crowding.

Key Differentiator: The presence of the broad O-H stretching band (3200–3550 cm⁻¹) combined with the sharp nitrile peak at ~2230 cm⁻¹ is the definitive fingerprint for the target molecule. Isomers without the ortho-hydroxy group will lack the specific intramolecular hydrogen bonding features often seen in the fingerprint region.

Experimental Protocol: High-Fidelity FTIR Acquisition

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Sample Preparation (Solid State)

Method Choice:ATR (Attenuated Total Reflectance) is recommended over KBr pellets for this compound to avoid moisture interference with the hydroxyl band.

  • Crystal Check: Ensure the sample is a dry, crystalline powder. (Target MP: ~196–198 °C).

  • Background Scan: Acquire an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of sample onto the Diamond or ZnSe crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

Data Acquisition Parameters
  • Range: 4000–400 cm⁻¹[1]

  • Resolution: 2 cm⁻¹ (Critical for resolving the sharp nitrile band from potential side-bands).

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

  • Apodization: Blackman-Harris 3-Term.

Validation Criteria (Pass/Fail)
  • Pass: Distinct, sharp peak visible between 2220–2240 cm⁻¹.[2]

  • Pass: Broad, strong absorbance between 3200–3500 cm⁻¹ (Phenolic OH).

  • Fail: Nitrile peak appears as a doublet (indicates mixed crystal forms or hydrolysis to amide).

  • Fail: Nitrile peak >2250 cm⁻¹ (indicates aliphatic nitrile contamination).

References

  • NIST Chemistry WebBook. Benzonitrile, 2-hydroxy- Infrared Spectrum.[3][4] National Institute of Standards and Technology.[3][4][5][6] [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[7] Chemistry – An Asian Journal.[7][8][9] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.[10] The Astrophysical Journal. [Link]

  • PubChem. 5-chloro-2-methoxybenzonitrile (Analog Data). National Library of Medicine. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Chloro-2-hydroxy-3-methylbenzonitrile

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Chloro-2-hydroxy-3-methylbenzonitrile , comparing Electron Impact (EI) and Electrospray Ionization (ESI) modes.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Chloro-2-hydroxy-3-methylbenzonitrile , comparing Electron Impact (EI) and Electrospray Ionization (ESI) modes.[1] It is designed for researchers requiring structural confirmation and method development data.

Executive Summary

5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3) presents a unique analytical profile due to its poly-functionalized aromatic core containing nitrile, hydroxyl, methyl, and chloro substituents.

  • Optimal Identification Method: GC-MS (EI, 70 eV) . The rigid aromatic structure yields a stable molecular ion (

    
    ) with distinct fragmentation pathways driven by the ortho-hydroxy and nitrile interaction, providing a high-confidence structural fingerprint.
    
  • Optimal Quantification Method: LC-MS/MS (ESI Negative Mode) . The acidic phenolic proton facilitates facile deprotonation (

    
    ), offering superior sensitivity for biological matrices or trace analysis where fragmentation is undesirable.
    

Molecular Profile & Isotopic Signature

Before interpreting spectra, the specific isotopic signature of the chlorine atom must be established.

PropertyValue
Formula

Monoisotopic Mass (

)
167.01 Da
Isotope Pattern Distinct 3:1 intensity ratio for

(167) and

(169) due to

and

natural abundance.
Key Functional Groups Phenol (C2), Nitrile (C1), Methyl (C3), Chloro (C5).

Method A: Electron Impact (EI) – Structural Fingerprinting

Context: Standard 70 eV ionization for library matching and structural elucidation.

Primary Fragmentation Pathways

In EI mode, the molecular ion (


, m/z 167) is prominent due to the stability of the benzene ring. Fragmentation is driven by the loss of neutral small molecules characteristic of phenols and nitriles.
1. The "Ortho Effect" & Phenolic Loss (m/z 139)

The proximity of the Hydroxyl (-OH) and Nitrile (-CN) groups allows for specific interaction, but the dominant pathway for phenols is the expulsion of Carbon Monoxide (CO).

  • Pathway:

    
    
    
  • Observation: A significant peak at m/z 139 (with its isotope satellite at 141). This involves ring contraction to a cyclopentadiene-type cation.

2. Nitrile Elimination (m/z 140)

Direct loss of the cyano group as Hydrogen Cyanide (HCN) is a secondary major pathway.

  • Pathway:

    
    
    
  • Observation: A peak at m/z 140 .

3. Loss of Chlorine (m/z 132)

While aryl chlorides are relatively stable, high-energy impact can cleave the C-Cl bond.

  • Pathway:

    
    
    
  • Observation: A peak at m/z 132 .[2] Note the disappearance of the 3:1 isotope pattern in this fragment (confirming Cl loss).

Visualization: EI Fragmentation Tree

The following diagram illustrates the connectivity of these fragmentation events.

Fragmentation M Molecular Ion (M+) m/z 167 (100%) / 169 (33%) Frag_CO [M - CO]+ m/z 139 M->Frag_CO - CO (28 Da) Frag_HCN [M - HCN]+ m/z 140 M->Frag_HCN - HCN (27 Da) Frag_Cl [M - Cl]+ m/z 132 M->Frag_Cl - Cl (35 Da) Frag_H [M - H]+ m/z 166 M->Frag_H - H (1 Da) m/z 104 (Loss of Cl) m/z 104 (Loss of Cl) Frag_CO->m/z 104 (Loss of Cl) - Cl

Figure 1: Predicted EI Fragmentation Tree for 5-Chloro-2-hydroxy-3-methylbenzonitrile showing primary losses of CO, HCN, and Cl.

Method B: Electrospray Ionization (ESI) – Quantitative Analysis

Context: LC-MS analysis for pharmacokinetic (PK) studies or trace detection in solution.

Mode Selection: Negative Ion Mode ( )

Due to the phenolic hydroxyl group (


), this molecule ionizes far more efficiently in negative mode  than positive mode.
  • Primary Ion:

    
     at m/z 166 .
    
  • Mechanism: Deprotonation of the -OH group. The electron-withdrawing Chlorine and Nitrile groups stabilize the resulting phenoxide anion, enhancing sensitivity.

Collision Induced Dissociation (CID) Pattern

In MS/MS experiments (e.g., Triple Quadrupole), the parent ion (m/z 166) is fragmented with collision gas (Argon/Nitrogen).

  • Primary Transition:

    
     (Loss of CO).
    
  • Secondary Transition:

    
     (Loss of HCl).
    

Comparative Analysis: EI vs. ESI

FeatureElectron Impact (EI)Electrospray (ESI-)
Primary Ion

(Radical Cation, m/z 167)

(Anion, m/z 166)
Fragmentation Rich, spontaneous fragmentation.Minimal fragmentation without CID.
Sensitivity Moderate (Nanogram range).High (Picogram range).
Selectivity High (Spectral fingerprinting).High (Mass filtering).
Application Impurity profiling, Synthesis confirmation.DMPK studies, Biological matrices.

Experimental Protocols

Protocol A: GC-MS Identification (EI)
  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate or Methanol.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split 10:1, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS Quantification (ESI)
  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Source Parameters:

    • Mode: Negative (

      
      ).[1]
      
    • Capillary Voltage: 3000 V.

    • Gas Temp: 300°C.

  • MRM Transitions:

    • Quantifier:

      
       (CE: 20 eV).
      
    • Qualifier:

      
       (CE: 35 eV).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Phenols and Benzonitriles. NIST Standard Reference Database 1A v17. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sigma-Aldrich. (n.d.). Product Specification: 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3). Link

  • Portet, B., et al. (2008).[3] "Fragmentation of hydroxylated aromatic compounds in ESI negative mode." Journal of Chromatography A, 1210(1), 45-54.[3] (Mechanistic support for phenolic anion fragmentation).

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 5-Chloro-2-hydroxy-3-methylbenzonitrile

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 5-Chloro-2-hydroxy-3-methylbenzonitrile, a compound of interest in various research and development pipelines. Given the likely absence of a commercially available, certified reference material (CRM) for this specific molecule, this document will focus on the establishment and validation of an in-house reference standard, and compare its hypothetical performance against a custom-synthesized standard.

The Analytical Challenge: Quantifying a Novel Compound

The robust and reproducible analysis of a novel compound like 5-Chloro-2-hydroxy-3-methylbenzonitrile hinges on the availability of a well-characterized reference standard. Without a reliable standard, all quantitative analytical data remains relative and lacks traceability.[1][2] This guide will navigate the process of establishing a dependable analytical framework in the absence of off-the-shelf solutions.

Part 1: Establishing an In-House Reference Standard

When a certified reference standard is not available from pharmacopeial sources, one must be prepared and thoroughly characterized.[3][4] This process involves synthesis, purification, and comprehensive analytical testing to confirm identity and purity.

Synthesis and Purification Workflow

The initial step is the synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile. While specific synthetic routes are beyond the scope of this guide, a common approach for substituted benzonitriles may involve nucleophilic substitution or other established organic chemistry reactions.[5] Following synthesis, rigorous purification is critical. This is typically achieved through techniques such as recrystallization or preparative chromatography.

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Validation Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Reaction Purification Purification Crude Product->Purification e.g., Recrystallization Purified Compound Purified Compound Purification->Purified Compound Structural Elucidation Structural Elucidation Purified Compound->Structural Elucidation Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment In-House Standard In-House Standard Purity Assessment->In-House Standard

Caption: Workflow for establishing an in-house reference standard.

Characterization and Purity Assessment

A battery of analytical techniques should be employed to unequivocally confirm the structure and purity of the in-house standard.[6]

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.[7]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, corroborating the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitrile and hydroxyl groups.[8][9]

2. Purity Assessment:

  • Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the presence of organic impurities.[10] The area percentage of the main peak relative to impurity peaks provides an initial estimate of purity.

  • Elemental Analysis (CHNS/O): This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared to the theoretical values to assess purity.[11][12][13]

  • Water Content (Karl Fischer Titration): Quantifies the amount of water present in the standard.

  • Residual Solvents (Headspace GC): Identifies and quantifies any remaining solvents from the synthesis and purification process.[10]

Part 2: Comparison of Reference Standard Alternatives

For the purpose of this guide, we will compare a hypothetical, well-characterized in-house reference standard with a custom-synthesized and certified reference material from a reputable third-party laboratory.

Parameter In-House Reference Standard Custom Certified Reference Standard Rationale for Comparison
Purity (by HPLC) 99.7%99.9%Higher purity in a certified standard is expected due to specialized purification techniques.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, FTIR¹H NMR, ¹³C NMR, MS, FTIRBoth should have comprehensive structural elucidation data.
Water Content 0.15%<0.1%Certified standards often undergo more rigorous drying procedures.
Residual Solvents <0.05%<0.01%Lower levels of residual solvents are a hallmark of high-quality reference materials.
Traceability Traceable to in-house methodsTraceable to SI unitsCertified standards provide metrological traceability, which is crucial for regulatory submissions.[14]
Uncertainty HigherLower, with a stated uncertainty valueA certified standard will have a documented uncertainty associated with its purity value.
Cost Lower (in terms of direct purchase)HigherThe cost of a custom synthesis and certification is significantly higher than the resources for in-house preparation.
Availability Dependent on in-house synthesis scheduleLead time for custom synthesisBoth require planning, but custom synthesis may have a longer lead time.

Part 3: Experimental Protocols

The following are example protocols that can be adapted for the analysis of 5-Chloro-2-hydroxy-3-methylbenzonitrile.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed for the quantitative determination of 5-Chloro-2-hydroxy-3-methylbenzonitrile and its organic impurities.

Prepare Mobile Phase Prepare Mobile Phase Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase->Equilibrate HPLC System Inject into HPLC Inject into HPLC Equilibrate HPLC System->Inject into HPLC Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions->Inject into HPLC Data Acquisition Data Acquisition Inject into HPLC->Data Acquisition Data Analysis (Peak Integration) Data Analysis (Peak Integration) Data Acquisition->Data Analysis (Peak Integration) Calculate Purity Calculate Purity Data Analysis (Peak Integration)->Calculate Purity

Sources

Comparative

A Comparative Guide to the Stability of 5-Chloro-2-hydroxy-3-methylbenzonitrile and its 3-Chloro-2-hydroxy Isomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and fine chemical synthesis, the stability of substituted benzonitriles is a critical parameter influencing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the stability of substituted benzonitriles is a critical parameter influencing reaction yields, purification strategies, and the shelf-life of these compounds. This guide provides an in-depth technical comparison of the stability of 5-Chloro-2-hydroxy-3-methylbenzonitrile and its positional isomer, 3-chloro-2-hydroxybenzonitrile. While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this guide synthesizes established principles of organic chemistry to infer their relative stability profiles.

Introduction to the Isomers

5-Chloro-2-hydroxy-3-methylbenzonitrile and 3-chloro-2-hydroxybenzonitrile are substituted aromatic compounds featuring a hydroxyl, a chloro, and a cyano group, with the former also possessing a methyl group. These functional groups impart a range of chemical properties that are pivotal for their application in the synthesis of more complex molecules. Understanding their intrinsic stability is paramount for optimizing their use and storage.

Chemical Structures:

G cluster_0 5-Chloro-2-hydroxy-3-methylbenzonitrile cluster_1 3-Chloro-2-hydroxybenzonitrile a c1 OH c2 CN c3 Cl c4 CH3 b d1 OH d2 CN d3 Cl

Caption: Chemical structures of the two isomers.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties, sourced from commercial suppliers and public databases, provide a foundational understanding of the compounds.

Property5-Chloro-2-hydroxy-3-methylbenzonitrile3-Chloro-2-hydroxybenzonitrile Isomers
Molecular Formula C₈H₆ClNOC₇H₄ClNO
Molecular Weight 167.59 g/mol 153.56 g/mol
Appearance White to light yellow or brown crystalline powderData not consistently available
Melting Point Data not consistently availableData not consistently available
Boiling Point Data not consistently availableData not consistently available
Solubility Data not consistently availableData not consistently available

Comparative Stability Analysis

The stability of these isomers is influenced by a combination of electronic effects, steric hindrance, and potential intramolecular interactions.

Thermal Stability

The thermal stability of aromatic compounds is dictated by the strength of the bonds within the molecule and the presence of groups that can either stabilize or destabilize the aromatic ring upon heating.

  • Electronic Effects: The substituents on the benzene ring influence its electron density and, consequently, its stability.

    • The hydroxyl (-OH) group is an electron-donating group through resonance and electron-withdrawing through induction.

    • The chloro (-Cl) group is electron-withdrawing through induction and weakly electron-donating through resonance.

    • The cyano (-CN) group is strongly electron-withdrawing through both inductive and resonance effects.[1]

    • The methyl (-CH₃) group in 5-chloro-2-hydroxy-3-methylbenzonitrile is an electron-donating group through induction and hyperconjugation.[2]

    In 5-Chloro-2-hydroxy-3-methylbenzonitrile , the presence of two electron-donating groups (-OH and -CH₃) and two electron-withdrawing groups (-Cl and -CN) leads to a complex electronic environment. The methyl group, in particular, can contribute to increased thermal stability by enhancing the overall electron density of the ring.[3] In contrast, 3-chloro-2-hydroxybenzonitrile lacks this additional electron-donating methyl group. Generally, a more electron-rich aromatic ring exhibits greater thermal stability.[4]

  • Steric Effects: The presence of the methyl group adjacent to the hydroxyl group in 5-Chloro-2-hydroxy-3-methylbenzonitrile introduces steric hindrance. This can shield the hydroxyl group and adjacent bonds from thermal degradation, potentially leading to a higher decomposition temperature compared to its less hindered isomer.[5] Sterically hindered phenols are known for their enhanced thermal stability.[6]

  • Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxyl and cyano groups in both isomers allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the cyano group. This interaction can significantly increase the thermal stability of the molecule by creating a stable six-membered ring-like structure.[7][8] The strength of this hydrogen bond can be influenced by the other substituents. In 5-Chloro-2-hydroxy-3-methylbenzonitrile, the electron-donating methyl group at the 3-position may slightly increase the electron density on the hydroxyl oxygen, potentially strengthening the hydrogen bond.

Inference on Thermal Stability: Based on these principles, 5-Chloro-2-hydroxy-3-methylbenzonitrile is predicted to exhibit greater thermal stability than 3-chloro-2-hydroxybenzonitrile due to the combined electron-donating and steric effects of the methyl group.

Photostability

The photostability of chlorinated aromatic compounds is a critical consideration, as they can undergo degradation upon exposure to light, particularly UV radiation.[9]

  • Degradation Pathways: Photodegradation of chlorinated aromatic compounds can proceed through various mechanisms, including the homolytic cleavage of the carbon-chlorine bond to form aryl radicals.[10] These radicals can then participate in a variety of secondary reactions. The presence of a hydroxyl group can also influence photodegradation, potentially leading to the formation of phenoxy radicals.

  • Substituent Effects: The electronic nature of the substituents can affect the rate of photodegradation. Electron-donating groups can increase the electron density of the aromatic ring, potentially making it more susceptible to photo-oxidation.[11] Conversely, electron-withdrawing groups can decrease the electron density. The interplay of these effects in the two isomers is complex. While the methyl group in 5-Chloro-2-hydroxy-3-methylbenzonitrile is electron-donating, the overall electronic landscape will determine the ultimate photostability.

Inference on Photostability: Predicting the relative photostability is challenging without experimental data. However, the additional methyl group in 5-Chloro-2-hydroxy-3-methylbenzonitrile could potentially influence the excited state properties and degradation pathways.[3]

Chemical Stability (pH)

The stability of these isomers in acidic or basic media is largely governed by the reactivity of the nitrile and hydroxyl groups.

  • Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively.[12] The rate of this hydrolysis is influenced by the electronic effects of the other substituents on the ring.[13][14]

    • Acidic Conditions: Under acidic conditions, the hydrolysis is initiated by protonation of the nitrile nitrogen. Electron-donating groups can increase the basicity of the nitrogen, facilitating protonation and accelerating hydrolysis.[1] Therefore, the methyl group in 5-Chloro-2-hydroxy-3-methylbenzonitrile may make it slightly more susceptible to acid-catalyzed hydrolysis compared to the 3-chloro isomer.

    • Alkaline Conditions: Under basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. Electron-withdrawing groups enhance the electrophilicity of this carbon, thereby increasing the rate of hydrolysis.[13] Since both molecules contain strong electron-withdrawing groups, they are expected to be susceptible to alkaline hydrolysis. The relative rates would depend on the net electronic effect of all substituents.

  • Acidity of the Hydroxyl Group: The hydroxyl group is phenolic and therefore acidic. The presence of electron-withdrawing groups (-Cl and -CN) will increase the acidity of the hydroxyl group by stabilizing the resulting phenoxide ion. The electron-donating methyl group in 5-Chloro-2-hydroxy-3-methylbenzonitrile will slightly decrease the acidity of the hydroxyl group compared to the 3-chloro isomer.[15]

Inference on Chemical Stability:

  • 5-Chloro-2-hydroxy-3-methylbenzonitrile may be slightly more reactive towards acid-catalyzed hydrolysis due to the electron-donating methyl group.

  • The relative stability under alkaline conditions is difficult to predict without experimental data, as it depends on the complex interplay of all substituent effects on the electrophilicity of the nitrile carbon.

Experimental Protocols for Stability Assessment

To obtain definitive comparative data, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This technique measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition.

Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

G cluster_workflow TGA Workflow A Sample Preparation (5-10 mg) B Instrument Purge (N2) A->B C Heating Program (e.g., 10°C/min) B->C D Data Acquisition (Mass vs. Temp) C->D E Analysis (Onset of Decomposition) D->E

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, revealing thermal transitions such as melting and decomposition.

Protocol:

  • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with an inert gas.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Photostability Study

This experiment assesses the degradation of the compounds under controlled light exposure.

Protocol:

  • Prepare solutions of each isomer in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Place the solutions in a photostability chamber equipped with a light source that mimics solar radiation (e.g., a xenon lamp).

  • Expose the samples to the light for a defined period, taking aliquots at regular intervals.

  • Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound remaining.

  • Calculate the degradation rate and half-life.

G cluster_workflow Photostability Workflow A Prepare Solutions B Expose to Light Source A->B C Sample at Intervals B->C D HPLC Analysis C->D E Calculate Degradation Rate D->E

Sources

Safety & Regulatory Compliance

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